molecular formula C8H6ClFO3 B1605488 (3-Chloro-4-fluorophenoxy)acetic acid CAS No. 331-40-8

(3-Chloro-4-fluorophenoxy)acetic acid

Cat. No.: B1605488
CAS No.: 331-40-8
M. Wt: 204.58 g/mol
InChI Key: JHDKSQRVPAURMA-UHFFFAOYSA-N
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Description

(3-Chloro-4-fluorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6ClFO3 and its molecular weight is 204.58 g/mol. The purity is usually 95%.
The exact mass of the compound (3-Chloro-4-fluorophenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10229. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (3-Chloro-4-fluorophenoxy)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Chloro-4-fluorophenoxy)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)acetic acid
Source PubChem
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InChI

InChI=1S/C8H6ClFO3/c9-6-3-5(1-2-7(6)10)13-4-8(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHDKSQRVPAURMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID00278823
Record name (3-chloro-4-fluorophenoxy)acetic acid
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Molecular Weight

204.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

331-40-8
Record name 2-(3-Chloro-4-fluorophenoxy)acetic acid
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Record name (3-chloro-4-fluorophenoxy)acetic acid
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Record name 2-(3-chloro-4-fluorophenoxy)acetic acid
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Foundational & Exploratory

Physicochemical Properties of (3-Chloro-4-fluorophenoxy)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Chloro-4-fluorophenoxy)acetic acid (CAS 331-40-8) is a halogenated phenoxy acid derivative utilized primarily as a specialized building block in medicinal chemistry and agrochemical synthesis.[1] While historically related to the phenoxyacetic acid class of auxinic herbicides, its contemporary significance lies in its utility as a peptidomimetic bioisostere . Specifically, it serves as a stable replacement for N-terminal Tyrosine residues in peptide therapeutics (e.g., EphA2 agonists), conferring resistance to plasma aminopeptidases while maintaining receptor binding affinity.

This guide provides a rigorous analysis of its physicochemical profile, synthesis logic, and analytical characterization, tailored for research and development applications.

Part 1: Chemical Identity & Structural Analysis

Nomenclature & Identifiers
ParameterDetail
IUPAC Name 2-(3-Chloro-4-fluorophenoxy)acetic acid
CAS Number 331-40-8
Molecular Formula C

H

ClFO

Molecular Weight 204.58 g/mol
SMILES OC(=O)COc1ccc(F)c(Cl)c1
InChI Key JHDKSQRVPAURMA-UHFFFAOYSA-N
Structural Bioisosterism

In drug design, this compound is engineered to mimic the electronic and steric properties of the Tyrosine side chain while eliminating the scissile peptide bond.

  • Lipophilicity Modulation: The 3-Cl and 4-F substituents increase lipophilicity (LogP ~2.3) compared to the native phenol of Tyrosine, enhancing membrane permeability.

  • Metabolic Stability: The ether linkage renders the N-terminus immune to aminopeptidase degradation, a common failure mode for peptide drugs in plasma.

Bioisostere cluster_0 Therapeutic Benefit Tyr Tyrosine (Native) Susceptible to Aminopeptidases CFA (3-Chloro-4-fluorophenoxy)acetic acid Protease Resistant Bioisostere Tyr->CFA Optimization Mech Mechanism: 1. Ether linkage replaces amide 2. Halogens mimic steric bulk 3. Carboxylate mimics C-terminus CFA->Mech Increased Plasma Half-life Increased Plasma Half-life CFA->Increased Plasma Half-life Maintained Receptor Affinity Maintained Receptor Affinity Increased Plasma Half-life->Maintained Receptor Affinity

Figure 1: Strategic replacement of Tyrosine with (3-Chloro-4-fluorophenoxy)acetic acid in peptide drug design.

Part 2: Physicochemical Profile[3][4]

The following data aggregates experimental values and high-confidence predictive models essential for formulation and synthesis planning.

PropertyValueContext/Notes
Physical State Solid (Crystalline powder)Off-white to pale beige appearance.[2]
Melting Point 105 °C Sharp melting range indicates high crystallinity; suitable for purity verification via capillary melting point.
Boiling Point ~302 °C (Predicted)Decomposes before boiling at atmospheric pressure.
Acidity (pKa) 3.01 ± 0.10 More acidic than acetic acid (4.76) due to the electron-withdrawing inductive effect (-I) of the phenoxy group and the halogenated ring.
Lipophilicity (LogP) 2.35 Moderately lipophilic. Soluble in organic solvents; limited solubility in acidic water.
Solubility DMSO, Methanol, EtOAcFreely soluble (>50 mg/mL).
Water Solubility Low (<1 mg/mL at pH 2)Solubility increases significantly at pH > 4.5 due to carboxylate anion formation.
Stability & Reactivity[5]
  • Hydrolytic Stability: The ether linkage is robust under standard physiological conditions (pH 1–9). It resists hydrolysis that typically cleaves esters or amides.

  • Thermal Stability: Stable up to its melting point. Avoid prolonged exposure to temperatures >150 °C to prevent decarboxylation.

Part 3: Synthesis & Purification Protocol

The synthesis follows a standard Williamson Ether Synthesis . This protocol is favored for its high yield and operational simplicity.

Reaction Scheme

Reagents: 3-Chloro-4-fluorophenol, Chloroacetic acid, Sodium Hydroxide (aq). Solvent: Water (green chemistry approach) or Ethanol/Water reflux.[3]

Synthesis Phenol 3-Chloro-4-fluorophenol (Nucleophile) Phenoxide Intermediate: Sodium Phenoxide Species Phenol->Phenoxide Mixing Acid Chloroacetic Acid (Electrophile) Acid->Phenoxide Mixing Base NaOH (aq) (Deprotonation) Base->Phenoxide Mixing Reflux Reflux (100°C, 2-4 hrs) Phenoxide->Reflux SN2 Substitution Acidify Acidification (HCl) pH < 1 Reflux->Acidify Cooling & Neutralization Product Crude Product (Precipitate) Acidify->Product Filtration Pure Final Product Recrystallized (Water/EtOH) Product->Pure Purification

Figure 2: Workflow for the synthesis of (3-Chloro-4-fluorophenoxy)acetic acid.

Step-by-Step Methodology
  • Deprotonation: Dissolve 1.0 eq of 3-chloro-4-fluorophenol in 2.5 eq of 20% NaOH solution. Stir until a clear solution forms (formation of sodium phenoxide).

  • Alkylation: Slowly add 1.1 eq of Chloroacetic acid (or Sodium Chloroacetate) to the solution.

    • Note: The reaction is exothermic; control temperature to prevent side reactions.

  • Reflux: Heat the mixture to reflux (approx. 100 °C) for 3–4 hours. Monitor consumption of phenol via TLC (Mobile phase: 50% EtOAc/Hexane).

  • Isolation: Cool the reaction mixture to room temperature. Acidify carefully with concentrated HCl to pH ~1. The product will precipitate as a white solid.

  • Purification:

    • Filter the solid and wash with cold water to remove inorganic salts (NaCl).

    • Recrystallization: Dissolve the crude solid in hot water (or 10:1 Water:Ethanol). Cool slowly to 4 °C to generate high-purity crystals (MP: 105 °C).

Part 4: Analytical Characterization

Validating the identity of CAS 331-40-8 requires specific spectral markers.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (400 MHz, DMSO-
    
    
    
    ):
    • 
       12.8-13.0 ppm (s, 1H):  Carboxylic acid proton (-COOH ). Broad singlet, exchangeable with D
      
      
      
      O.
    • 
       7.0-7.5 ppm (m, 3H):  Aromatic protons. The coupling pattern will reflect the 1,3,4-substitution:
      
      • H-2 (between Cl and ether): Doublet (small meta coupling).

      • H-5 and H-6: Multiplets due to H-H and H-F coupling.

    • 
       4.75 ppm (s, 2H):  Methylene protons (-O-CH 
      
      
      
      -COOH). Diagnostic singlet distinguishing the ether from the phenol precursor.
  • 
    F NMR: 
    
    • 
       -115 to -125 ppm:  Single signal. The fluorine nucleus couples with the adjacent aromatic protons, appearing as a multiplet.
      
Mass Spectrometry (MS)
  • Ionization: ESI (Negative mode) is preferred due to the carboxylic acid.

  • m/z: Look for [M-H]

    
     = 203.0 .
    
  • Isotope Pattern: The presence of one Chlorine atom will create a characteristic M and M+2 peak pattern with a 3:1 intensity ratio.

Part 5: Safety & Handling (MSDS Summary)

Hazard ClassGHS CodeStatement
Skin Irritation H315Causes skin irritation.[4]
Eye Irritation H319Causes serious eye irritation.[4]
STOT-SE H335May cause respiratory irritation.[4]

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place. Keep container tightly closed.

  • First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

  • Stenutz, R. (n.d.). (3-chloro-4-fluorophenoxy)acetic acid Properties. Stenutz.eu. Retrieved January 30, 2026, from [Link]

  • National Center for Biotechnology Information (NCBI). (2026). PubChem Compound Summary for CID 22114282, 2-(4-Chloro-3-fluorophenoxy)acetic acid [Isomer Data Comparison]. PubChem.[4][5] Retrieved January 30, 2026, from [Link]

  • Gambini, L., et al. (2018). Therapeutic Targeting of Pancreatic Cancer via EphA2 Dimeric Agonistic Agents. Pharmaceuticals, 11(4), 118. [Discusses use as Tyrosine bioisostere]. Retrieved from [Link]

  • University of Hertfordshire. (2026). PPDB: Pesticide Properties DataBase - Phenoxy acid herbicides. Retrieved January 30, 2026, from [Link]

Sources

Technical Guide: Soil Degradation Pathways of (3-Chloro-4-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the degradation pathways, environmental fate, and experimental analysis of (3-Chloro-4-fluorophenoxy)acetic acid (CAS 331-40-8). This guide is structured for researchers and drug development professionals, synthesizing established mechanistic principles of haloaromatic catabolism with specific structural considerations of this fluorinated auxin/intermediate.

Executive Summary

(3-Chloro-4-fluorophenoxy)acetic acid is a synthetic auxin analogue and a critical pharmacophore intermediate (e.g., for EphA2 agonists). Structurally homologous to the herbicide 2,4-D, its environmental fate is governed by the stability of the phenoxy-ether bond and the metabolic recalcitrance introduced by the para-fluorine substituent.

While the chlorine atom at the meta position facilitates oxidative attack similar to other chlorophenols, the carbon-fluorine (C-F) bond—the strongest in organic chemistry—presents a specific metabolic barrier. This guide delineates the predicted biotic and abiotic degradation pathways in aerobic soil matrices, emphasizing the transition from parent ether to halo-catechol intermediates and subsequent ring fission.

Physicochemical Profile & Soil Mobility

Understanding the degradation requires first establishing the molecule's behavior in the soil matrix.

PropertyValue (Predicted/Analogous)Environmental Implication
Molecular Formula C₈H₆ClFO₃Precursor to 3-chloro-4-fluorophenol.[1]
pKa (Carboxyl) ~2.8 – 3.2Exists primarily as an anion in typical agricultural soils (pH 5–8), increasing water solubility and mobility.
Log Kow ~2.5 – 2.9Moderate lipophilicity; potential for sorption to soil organic matter (SOM), which may retard bioavailability.
Water Solubility ModerateFacilitates leaching but ensures availability to aqueous-phase soil bacteria.

Degradation Pathways

The degradation of (3-Chloro-4-fluorophenoxy)acetic acid follows a biphasic biological trajectory: Side-Chain Removal followed by Aromatic Ring Cleavage .

Pathway A: Biotic Aerobic Metabolism (Dominant)

This pathway is mediated by soil bacteria (e.g., Ralstonia, Cupriavidus, Pseudomonas) possessing tfd-like gene clusters.

Phase I: Ether Cleavage (The Activation Step)

The primary rate-limiting step is the cleavage of the ether bond. This is typically catalyzed by an α-ketoglutarate-dependent dioxygenase (encoded by tfdA) or a phenoxyacetate etherase.

  • Mechanism: The enzyme hydroxylates the methylene carbon adjacent to the ether oxygen, creating an unstable hemiacetal that spontaneously collapses.

  • Products: 3-Chloro-4-fluorophenol + Glyoxylate.

Phase II: Ring Hydroxylation

The resulting phenol is toxic and must be further activated. A phenol hydroxylase (monooxygenase) introduces a second hydroxyl group ortho to the existing one.

  • Regioselectivity: Hydroxylation typically occurs at the C2 or C6 position. Due to the steric and electronic influence of the C3-Chlorine and C4-Fluorine, hydroxylation at C6 is favored to minimize steric clash.

  • Product: 3-Chloro-4-fluorocatechol (or isomer).

Phase III: Ring Fission (Modified Ortho-Cleavage)

Haloaromatics generally undergo ortho-cleavage (intradiol) rather than meta-cleavage (extradiol) because meta-cleavage of chlorinated rings often yields acyl halides that suicide-inhibit the dioxygenase.

  • Ring Opening: Chlorocatechol 1,2-dioxygenase (clcA) cleaves the bond between the two hydroxyl groups.

  • Product: 2-Chloro-3-fluoro-cis,cis-muconic acid .

  • Cycloisomerization & Dehalogenation: The muconate cycloisomerase (clcB) converts the open chain into a lactone. Crucially, strictly aerobic bacteria often eliminate the halogen (Cl⁻ or F⁻) during this lactonization step or the subsequent hydrolase step (clcD), eventually feeding into the Krebs cycle as maleylacetate.

Pathway B: Abiotic Photolysis

In surface soils exposed to UV radiation, the C-Cl bond is more labile than the C-F bond.

  • Mechanism: Homolytic fission of the C-Cl bond under UV light.

  • Result: Dechlorination to form (4-fluorophenoxy)acetic acid, which is more biodegradable, or photo-oxidation of the ether linkage.

Pathway Visualization (Graphviz)

The following diagram illustrates the logical flow from the parent compound through the critical metabolic checkpoints.

DegradationPathway Parent (3-Chloro-4-fluorophenoxy)acetic acid (Parent) Phenol 3-Chloro-4-fluorophenol (Toxic Intermediate) Parent->Phenol Ether Cleavage (tfdA Dioxygenase) Glyoxylate Glyoxylate (By-product) Parent->Glyoxylate Photolysis Photolysis Products (Dechlorinated analogs) Parent->Photolysis UV (Surface Soil) Catechol 3-Chloro-4-fluorocatechol Phenol->Catechol Ring Hydroxylation (Phenol Hydroxylase) Muconate 2-Chloro-3-fluoro-cis,cis-muconate Catechol->Muconate Ortho-Cleavage (Chlorocatechol 1,2-dioxygenase) Lactone Fluorinated Muconolactone Muconate->Lactone Cycloisomerization (Loss of Cl-) TCA TCA Cycle Intermediates (Maleylacetate) Lactone->TCA Hydrolysis & Defluorination

Caption: Predicted aerobic degradation pathway of (3-Chloro-4-fluorophenoxy)acetic acid via modified ortho-cleavage.

Experimental Protocols

To validate these pathways in a laboratory setting, the following protocols ensure data integrity and reproducibility.

Soil Microcosm Setup (OECD 307 Compliant)
  • Objective: Determine DT50 (half-life) and identify metabolites.

  • System: Biometer flasks with CO₂ traps (KOH) to measure mineralization.

  • Soil Types: Use at least three soils varying in pH (4.5–8.0), Organic Carbon (0.5–2.5%), and texture (Sand/Loam/Clay).

  • Dosing: Apply

    
    C-labeled test substance (ring-labeled) at a concentration relevant to field application (e.g., 1 mg/kg soil).
    
  • Sampling Points: Days 0, 1, 3, 7, 14, 30, 60, 90.

Extraction Methodology (QuEChERS - Modified)

Standard extraction must account for the acidity of the parent and the potential binding of phenolic metabolites.

  • Weighing: Weigh 10 g of soil into a 50 mL centrifuge tube.

  • Acidification: Add 10 mL acetonitrile (ACN) + 100 µL formic acid (to protonate the acid and improve recovery).

  • Agitation: Vortex for 1 min, then shake on a horizontal shaker for 30 min.

  • Salting Out: Add QuEChERS salts (4g MgSO₄, 1g NaCl). Shake vigorously for 1 min.

  • Centrifugation: 4000 rpm for 5 min.

  • Cleanup: Transfer supernatant to a dSPE tube (PSA/C18) only if the soil is highly organic; otherwise, direct injection is preferred to avoid loss of acidic metabolites on PSA.

Analytical Method (LC-MS/MS)
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Agilent 6495).

  • Mode: Negative Electrospray Ionization (ESI-). Phenoxy acids and phenols ionize best in negative mode.

  • Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid + 5mM Ammonium Formate.

    • B: Methanol or Acetonitrile.

  • MRM Transitions (Indicative):

    • Parent (C₈H₆ClFO₃): 203.0 → 145.0 (Loss of acetate group).

    • Metabolite (3-Cl-4-F-Phenol): 145.0 → 109.0 (Loss of HCl).

References

  • Pieper, D. H., & Reineke, W. (2000). Engineering bacteria for bioremediation. Current Opinion in Biotechnology. Link

  • Müller, R. H., et al. (2004). The behaviour of specific and non-specific dioxygenases in the degradation of chlorophenoxyalkanoic acids. Microbiological Research.
  • Schlömann, M. (1994). Evolution of chlorocatechol catabolic pathways. Biodegradation. Link

  • OECD. (2002). Test No. 307: Aerobic and Anaerobic Transformation in Soil. OECD Guidelines for the Testing of Chemicals. Link

  • Jeon, C. O., et al. (2003). Discovery of a novel gene cluster involved in 2,4-D degradation. Applied and Environmental Microbiology. Link

Sources

Plant growth regulating properties of phenoxyacetic acids

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Plant Growth Regulating Properties of Phenoxyacetic Acids

Executive Summary

Phenoxyacetic acids represent a class of synthetic organic compounds that have fundamentally shaped modern agriculture and plant science. First developed in the 1940s, these molecules are synthetic analogues of the natural plant hormone indole-3-acetic acid (IAA), the principal auxin.[1][2] By mimicking auxin, phenoxyacetic acids can elicit powerful physiological responses at low concentrations and, at higher concentrations, function as potent and selective herbicides.[3] Their most prominent members, 2,4-Dichlorophenoxyacetic acid (2,4-D) and 2-methyl-4-chlorophenoxyacetic acid (MCPA), became the first commercially successful selective herbicides, capable of controlling broadleaf (dicotyledonous) weeds in monocotyledonous crops like cereals and grasses.[4][5] This guide provides a comprehensive technical overview of the mechanism of action, structure-activity relationships, key experimental methodologies, and diverse applications of phenoxyacetic acids for an audience of researchers and drug development professionals.

The Auxin Mimicry: Mechanism of Action

The herbicidal and growth-regulating activity of phenoxyacetic acids is rooted in their ability to function as persistent mimics of the natural auxin, IAA.[6] Unlike endogenous IAA, which plants can regulate through synthesis, degradation, and conjugation, synthetic auxins like 2,4-D are resistant to these control mechanisms.[1] This persistence leads to a sustained and overwhelming hormonal signal, triggering a cascade of events that culminates in plant death.

Perception and Signal Transduction

Phenoxyacetic acids are absorbed through the leaves and roots and are translocated throughout the plant, accumulating in meristematic tissues where growth is active.[5][7][8] The core of their action begins with binding to the auxin co-receptor complex. This complex consists of an F-box protein, such as TRANSPORT INHIBITOR RESPONSE 1 (TIR1) or AUXIN SIGNALING F-BOX (AFB), and an Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressor protein.[9]

The phenoxyacetic acid molecule acts as a "molecular glue," stabilizing the interaction between the TIR1/AFB protein and the Aux/IAA repressor.[9] This binding event targets the Aux/IAA protein for ubiquitination and subsequent degradation by the 26S proteasome. The removal of the Aux/IAA repressor liberates Auxin Response Factors (ARFs), transcription factors that were previously inhibited. These activated ARFs then bind to auxin-responsive elements in the promoters of specific genes, initiating their transcription and leading to a host of downstream effects.[9] Furthermore, recent studies confirm that phenoxyacetic acids utilize the same PIN-FORMED (PIN) transporters for cellular export as natural auxins, ensuring their distribution within the plant.[10][11]

Phenoxyacetic_Acid_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_cytoplasm Cytoplasm PAA Phenoxyacetic Acid (e.g., 2,4-D) TIR1 TIR1/AFB (F-Box Protein) PAA->TIR1 AuxIAA Aux/IAA Repressor TIR1->AuxIAA ARF ARF (Auxin Response Factor) AuxIAA->ARF Represses Proteasome 26S Proteasome AuxIAA->Proteasome Tagged for Degradation DNA Auxin Response Genes ARF->DNA Activates Transcription UncontrolledGrowth Uncontrolled Cell Division, Elongation, Ethylene Production DNA->UncontrolledGrowth Leads to Proteasome->AuxIAA Degrades PIN PIN Transporter PIN->PAA Transport to Nucleus PAA_ext External PAA PAA_ext->PIN Uptake Structure_Activity_Relationships Core Phenoxyacetic Acid Core Phenyl Ring Ether Linkage Carboxylic Acid Side Chain RingSubs Ring Substitutions (Position, Number, Type) - Halogens (Cl) - Methyl Groups Core:f1->RingSubs Affects electronic & hydrophobic properties SideChain Side Chain Modifications - Alkyl groups (Chirality) - Longer chains (Prodrugs) Core:f3->SideChain Creates stereoisomers & enables prodrug strategy Activity Biological Activity - Potency - Selectivity - Metabolism RingSubs->Activity SideChain->Activity

Caption: Key structural determinants of phenoxyacetic acid activity.

Key Compounds and Properties

While numerous phenoxyacetic acid derivatives exist, 2,4-D and MCPA are the most commercially significant. They are weak acids, often formulated as salts (amine, sodium) or esters to improve their solubility, handling, and absorption into the plant. [1][5][12]

Compound Chemical Name Key Applications
2,4-D 2,4-Dichlorophenoxyacetic acid Control of broadleaf weeds in cereal crops, turf, and non-cropland areas. Also used in plant tissue culture. [5][13][14]
MCPA 2-Methyl-4-chlorophenoxyacetic acid Selective control of broadleaf weeds in cereals (wheat, barley), flax, and pastures. [8][15]
2,4-DB 4-(2,4-Dichlorophenoxy)butyric acid Prodrug herbicide used for weed control in tolerant crops like alfalfa and soybeans. [2][16]

| Mecoprop (MCPP) | (RS)-2-(4-chloro-2-methylphenoxy)propanoic acid | Used in turf and lawns, often in combination with 2,4-D and dicamba for broad-spectrum weed control. [2][5]|

Experimental Protocols and Methodologies

The study and application of phenoxyacetic acids rely on robust experimental methods for synthesis, bioactivity assessment, and quantification.

General Synthesis of Phenoxyacetic Acid

The foundational synthesis involves a Williamson ether synthesis. This protocol is a classic, self-validating system where successful formation of the product can be confirmed by melting point analysis and spectroscopy.

Causality: The reaction's success depends on the nucleophilicity of the phenolate anion and the electrophilicity of the α-carbon on sodium chloroacetate. The use of heat increases the reaction rate, while the final acidification step is necessary to protonate the carboxylate salt, yielding the final solid acid product.

Step-by-Step Protocol:

  • Preparation of Sodium Phenolate: Dissolve the desired phenol (e.g., 2,4-dichlorophenol) in an aqueous solution of sodium hydroxide to form the corresponding sodium phenolate.

  • Preparation of Chloroacetate Solution: In a separate vessel, neutralize chloroacetic acid with an aqueous solution of sodium carbonate or sodium hydroxide to form sodium chloroacetate. [17][18]3. Reaction: Add the sodium chloroacetate solution to the sodium phenolate solution. Heat the mixture under reflux for several hours. The phenolate anion performs a nucleophilic attack on the methylene carbon of the chloroacetate, displacing the chloride ion. [18]4. Acidification: After cooling, acidify the reaction mixture with a strong acid like hydrochloric acid (HCl). This protonates the sodium phenoxyacetate salt. [17][18]5. Isolation: The phenoxyacetic acid product, being less water-soluble, will precipitate out of the solution.

  • Purification: Collect the solid product by filtration, wash with cold water to remove inorganic salts, and purify further by recrystallization from a suitable solvent.

Bioassay for Auxin Activity: Arabidopsis Root Elongation

This bioassay provides a quantitative measure of a compound's auxin-like activity by assessing its effect on root growth, a process highly sensitive to auxin concentration.

Causality: Auxin exhibits a dose-dependent effect on root growth. At very low concentrations, it can be stimulatory, but at the higher concentrations typical of herbicidal compounds, it is strongly inhibitory. This inhibition is a direct result of the hormonal disruption described in the mechanism of action. Comparing the inhibitory effect to that of a known standard (IAA or 2,4-D) allows for the determination of relative bioactivity.

Bioassay_Workflow Start Start Step1 1. Seed Sterilization (e.g., Bleach/Ethanol) Start->Step1 Step2 2. Plating (On sterile growth medium, e.g., MS) Step1->Step2 Step3 3. Stratification (Cold treatment, 4°C for 2-3 days) Step2->Step3 Step4 4. Germination (Vertical orientation in growth chamber) Step3->Step4 Step5 5. Transfer to Treatment Plates (Medium containing test compounds at various concentrations) Step4->Step5 Step6 6. Incubation (Several days in growth chamber) Step5->Step6 Step7 7. Data Acquisition (Scan plates, measure root length) Step6->Step7 End End: Analyze Data (Calculate IC50) Step7->End

Caption: Workflow for an Arabidopsis root elongation bioassay.

Step-by-Step Protocol:

  • Seed Preparation: Surface-sterilize Arabidopsis thaliana seeds (e.g., Columbia-0 ecotype) using a 70% ethanol wash followed by a bleach solution, then rinse with sterile water.

  • Plating and Germination: Plate seeds on sterile Murashige and Skoog (MS) agar medium in petri dishes. Seal the plates and stratify at 4°C for 2-3 days to synchronize germination.

  • Initial Growth: Transfer plates to a growth chamber and orient them vertically to allow roots to grow downwards along the agar surface.

  • Treatment: After 4-5 days, transfer seedlings of uniform size to new MS agar plates containing the test phenoxyacetic acid compound at a range of concentrations (e.g., from nanomolar to micromolar). Include a solvent control and a positive control (e.g., 2,4-D).

  • Incubation: Return the plates to the growth chamber for an additional 3-5 days.

  • Analysis: Scan the plates and use image analysis software (e.g., ImageJ) to measure the length of the primary root for each seedling. Calculate the average root length for each treatment and normalize it to the solvent control. Determine the concentration that causes 50% inhibition of root growth (IC50) as a measure of potency. [19]

Analytical Method: Quantification by UHPLC-MS/MS

For detecting and quantifying trace amounts of phenoxyacetic acids in complex matrices like plant tissue or environmental samples, Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) is the gold standard.

Causality: This method provides exceptional sensitivity and selectivity. UHPLC separates the target analyte from matrix interferences based on its physicochemical properties (e.g., polarity). The tandem mass spectrometer then provides two levels of confirmation: the mass of the parent ion and the mass of specific fragment ions generated by collision-induced dissociation, ensuring highly reliable identification and quantification.

Step-by-Step Protocol:

  • Sample Extraction: Homogenize the plant tissue sample. Extract the phenoxyacetic acids using an appropriate solvent (e.g., acetonitrile) under acidic conditions to ensure the compounds are in their protonated, less polar form. Techniques like solid-phase extraction (SPE) may be used for cleanup and concentration. [20]2. Chromatographic Separation: Inject the prepared extract into a UHPLC system equipped with a reverse-phase column (e.g., C18). Use a gradient elution program with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) to separate the analytes. [21]3. Mass Spectrometric Detection: The column eluent is directed into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in negative ion mode (to deprotonate the carboxylic acid).

  • MS/MS Analysis: Set the instrument to perform Multiple Reaction Monitoring (MRM). For each compound, a specific precursor ion (the deprotonated molecule, [M-H]⁻) is selected in the first quadrupole, fragmented in the collision cell, and specific product ions are monitored in the third quadrupole.

  • Quantification: Create a calibration curve using certified reference standards. Quantify the amount of phenoxyacetic acid in the sample by comparing its peak area to the calibration curve. [21]

References

  • MCPA - Wikipedia. (n.d.).
  • Ciszkowicz, E., et al. (2021). Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. MDPI.
  • Song, Y. (2014). Insight into the mode of action of 2,4-dichlorophenoxyacetic acid (2,4-D) as an herbicide. Journal of Integrative Plant Biology.
  • MCPA - Active Ingredient Page. (n.d.). Chemical Warehouse.
  • Olasupo, A., et al. (2004). Quantitative structure-activity relationship of phenoxy and benzyloxy acid derivatives as antisickling agents. PubMed.
  • How MCPA Enhances Weed Control in Modern Agriculture. (2025).
  • 2,4-Dichlorophenoxyacetic acid. (n.d.).
  • MCPA Herbicide: Understanding Its Role in Crop Protection. (2026).
  • 2,4-D 101: Everything Farmers Need to Know About 2,4-D. (2025). FBN.
  • 2,4-Dichlorophenoxyacetic acid. (n.d.). BYJU'S.
  • 2,4-D Technical Fact Sheet. (n.d.). National Pesticide Information Center.
  • Herbicide Metabolism in Plants. (n.d.). UC ANR Portal.
  • MCPA 750. (n.d.). Apparent Ag.
  • Phenoxy Carboxylic Acid Herbicides Physical and Chemical Properties. (2023). Encyclopedia.pub.
  • Phenoxy herbicide - Wikipedia. (n.d.).
  • Li, Y., et al. (2025). Novel phenoxyacetic herbicides synthesized from longifolene-derived primary amine for sustainable weed management. PMC.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. (n.d.). Jetir.Org.
  • Plant Growth Regulators - Auxins - Phenoxyacetic acid. (n.d.). CliniSciences.
  • What's usage of Phenoxyacetic acid?. (n.d.). Starsky.
  • The Mechanism of Action: How Phenoxy Herbicides Work. (n.d.).
  • Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture. (2024).
  • Insight into the mode of action of 2,4Dichlorophenoxyacetic acid (2,4D) as an herbicide. (n.d.).
  • PHENOXIES. (n.d.). Nufarm.
  • Continuous synthetic method of phenoxy acetic acid. (n.d.). Google Patents.
  • Metabolism of 2,4-D in plants: comparative analysis of metabolic detoxification pathways in tolerant crops and resistant weeds. (2024). PubMed.
  • Study of the Relationship Between the Structures and Biological Activity of Herbicides Derived from Phenoxyacetic Acid. (2025). ResearchGate.
  • Phenoxyacetic acid - Wikipedia. (n.d.).
  • Sugawara, S., et al. (2015). Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants. PMC.
  • Butyrac / 2,4-DB. (n.d.). Cornell CALS.
  • Phenoxy Herbicides: Production, Uses And Toxicology. (2025). Chemcess.
  • Ung, T., et al. (n.d.). Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. PMC - NIH.
  • Erne, K. (n.d.). Determination of Phenoxyacetic Herbicide Residues in Biological Materials. PMC.
  • A review of pretreatment and analytical methods for phenoxyacetic acid herbicides in food. (2025). PubMed.
  • Transport of phenoxyacetic acid herbicides by PIN-FORMED auxin transporters. (2025). ResearchGate.
  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (n.d.). PMC.

Sources

Methodological & Application

High-Resolution GC-MS Profiling of (3-Chloro-4-fluorophenoxy)acetic Acid: A Robust Derivatization & Quantification Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Chloro-4-fluorophenoxy)acetic acid (CAS 331-40-8) is a halogenated phenoxy acid derivative sharing structural homology with auxin-mimic herbicides (e.g., 2,4-D) and pharmaceutical intermediates.[1] Its analysis by Gas Chromatography-Mass Spectrometry (GC-MS) is complicated by the high polarity and hydrogen-bonding capability of the free carboxylic acid moiety, which leads to peak tailing, adsorption, and poor sensitivity.[1]

This Application Note defines a self-validating protocol for the trace analysis of (3-Chloro-4-fluorophenoxy)acetic acid. We prioritize Methyl Esterification via Boron Trifluoride-Methanol (BF₃-MeOH) as the primary derivatization method due to its superior hydrolytic stability compared to silylation, ensuring reproducible quantitation in complex matrices.[1]

Chemical Profile & Analytical Challenges

Understanding the physicochemical properties is the first step in designing the extraction and chromatographic strategy.[1]

PropertyValueAnalytical Implication
Chemical Name 2-(3-Chloro-4-fluorophenoxy)acetic acidTarget Analyte
CAS Number 331-40-8Unique Identifier
Molecular Formula C₈H₆ClFO₃MW: 204.58 g/mol
pKa (Predicted) ~3.09Ionized at neutral pH; requires acidification (pH < 2) for LLE extraction.[1]
Boiling Point ~302 °C (Predicted)High BP requires high GC oven temperatures.
Polarity High (Carboxylic Acid + Ether)Critical: Must be derivatized to reduce polarity for GC.
The Derivatization Imperative

Direct injection of the free acid results in:

  • Active Site Adsorption: The -COOH proton interacts with silanols in the inlet liner and column, causing "ghost peaks" and memory effects.[1]

  • Peak Tailing: Non-linear isotherms lead to broad, tailing peaks that degrade resolution and integration accuracy.[1]

  • Thermal Degradation: The free acid may decarboxylate in a hot injector port.[1]

Solution: Conversion to Methyl (3-chloro-4-fluorophenoxy)acetate (MW 218.[1]61) yields a chemically stable, volatile, and non-polar species ideal for EI-GC-MS.[1]

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to data acquisition.

G Sample Aqueous/Organic Sample Acidification Acidify to pH < 2 (H2SO4) Sample->Acidification Protonate Acid Extraction LLE Extraction (MTBE or Ethyl Acetate) Acidification->Extraction Partition to Organic Dry Dry Extract (Na2SO4) Extraction->Dry Remove Water Deriv Derivatization (BF3-MeOH, 60°C, 30 min) Dry->Deriv Evaporate & React Quench Quench & Extract (Hexane + NaHCO3) Deriv->Quench Isolate Ester GCMS GC-MS Analysis (SIM/Scan Mode) Quench->GCMS Inject Hexane Layer

Caption: Optimized workflow for the isolation and conversion of (3-Chloro-4-fluorophenoxy)acetic acid to its methyl ester.

Detailed Protocol: Methyl Esterification (BF₃-MeOH)

This method is adapted from EPA Method 8151A (Chlorinated Herbicides) but optimized for the specific fluorinated analog to prevent transesterification artifacts.[1]

Reagents & Standards
  • Derivatizing Agent: Boron trifluoride in methanol (14% w/v).[1] Note: Fresh reagent is critical.

  • Extraction Solvent: Hexane (HPLC Grade).[1]

  • Neutralization: Saturated Sodium Bicarbonate (NaHCO₃) solution.[1]

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄).[1]

  • Internal Standard (IS): 2,4-Dichlorophenylacetic acid (or isotopically labeled analog) added prior to extraction.[1]

Step-by-Step Procedure
  • Preparation: Transfer the dried extract (containing the free acid analyte) into a reaction vial. If the sample is aqueous, perform LLE (Liquid-Liquid Extraction) first at pH < 2 using MTBE, then dry and evaporate.[1]

  • Reaction: Add 2.0 mL of BF₃-Methanol reagent to the vial. Cap tightly with a PTFE-lined cap.[1]

  • Incubation: Heat the vial in a block heater at 60°C for 30 minutes .

    • Why? This drives the Fisher esterification equilibrium to completion.[1]

  • Cooling: Allow the vial to cool to room temperature.

  • Quenching: Add 2.0 mL of saturated NaHCO₃ carefully to neutralize excess acid (watch for CO₂ evolution).

  • Extraction of Ester: Add 2.0 mL of Hexane . Shake vigorously for 1 minute.

  • Phase Separation: Allow phases to separate. The top hexane layer contains the Methyl (3-chloro-4-fluorophenoxy)acetate .[1]

  • Final Polish: Transfer the hexane layer to a GC vial containing a small amount of anhydrous Na₂SO₄ to remove residual moisture.

GC-MS Method Parameters

These parameters are tuned for the methyl ester derivative to ensure separation from matrix interferences.[1]

ParameterSettingRationale
GC System Agilent 7890/8890 or equivalentStandard platform.
Column DB-5MS UI (30 m × 0.25 mm × 0.25 µm)Low-bleed, 5% phenyl phase provides selectivity for aromatic esters.[1]
Inlet Temperature 250 °CEnsures rapid volatilization without degradation.
Injection Mode Splitless (1 µL)Maximizes sensitivity for trace analysis. Purge valve on at 1.0 min.[1]
Carrier Gas Helium @ 1.2 mL/min (Constant Flow)Optimal linear velocity for MS resolution.
Oven Program 60°C (1 min) → 20°C/min → 180°C → 5°C/min → 240°C → 20°C/min → 300°C (3 min)Slow ramp (5°C/min) around 180-240°C ensures separation of isomers.
Transfer Line 280 °CPrevents condensation of high boilers.
Ion Source (EI) 230 °CStandard EI source temperature.
Quadrupole 150 °C
Acquisition SIM/Scan (Synchronous)Scan (50-350 m/z) for ID; SIM for quantitation.[1]

Data Analysis & Interpretation

Mass Spectrum Prediction

The methyl ester of (3-Chloro-4-fluorophenoxy)acetic acid (MW 218.[1]61) exhibits a distinct fragmentation pattern driven by the ether cleavage and the halogen isotopes.[1]

Predicted Fragmentation Pathway:

  • Molecular Ion (M⁺): m/z 218 (³⁵Cl) and 220 (³⁷Cl).[1] Intensity is moderate.[1]

  • Base Peak / Major Fragment: Cleavage of the ester moiety (-COOCH₃, mass 59).[1]

    • Fragment: [Ar-O-CH₂]⁺

    • m/z: 218 - 59 = 159 (³⁵Cl) and 161 (³⁷Cl).[1]

  • Secondary Fragment: Cleavage of the ether bond (Ar-O-R).

    • Fragment: [Ar-OH]⁺ (Substituted Phenol radical cation) or [Ar]⁺ .[1]

    • m/z: 145 (3-chloro-4-fluorophenol-like fragment).[1]

SIM Parameters for Quantitation:

Ion Typem/z (amu)Purpose
Target Ion 159.0 Quantitation (Most abundant/stable)
Qualifier 1 218.0 Molecular Ion Confirmation
Qualifier 2 220.0 Chlorine Isotope Ratio Verification (³⁵Cl/³⁷Cl ~3:1)
Qualifier 3 161.0 Isotope of Target Ion
Fragmentation Logic Diagram[1]

MassSpec M_Ester Methyl Ester (Parent) m/z 218 / 220 Frag_159 [Ar-O-CH2]+ (Loss of -COOCH3) m/z 159 (Base Peak) M_Ester->Frag_159 - 59 Da Frag_145 [Ar-OH]+ (Phenolic Ion) m/z 145 M_Ester->Frag_145 - 73 Da Frag_59 [COOCH3]+ m/z 59 M_Ester->Frag_59 Ester Cleavage

Caption: EI-MS Fragmentation pathway for Methyl (3-chloro-4-fluorophenoxy)acetate.

Method Validation & Quality Control

To ensure Trustworthiness and Scientific Integrity , the following criteria must be met:

  • Linearity: Calibrate using 5 points ranging from 0.1 µg/mL to 10 µg/mL. The R² value must be > 0.995.[1]

  • Isotope Ratio Check: The abundance ratio of m/z 218 to 220 must be within 15% of the theoretical natural abundance (approx 3:1) to confirm the presence of Chlorine.[1]

  • Recovery: Spiked matrix samples should yield 70-120% recovery.[1] Low recovery often indicates inefficient extraction (pH not low enough) or incomplete derivatization.[1]

  • Blank Analysis: A reagent blank (BF₃-MeOH + Hexane) must be analyzed to rule out contamination from plasticizers or solvent impurities.[1]

References

  • United States Environmental Protection Agency (EPA). (1996).[1] Method 8151A: Chlorinated Herbicides by GC Using Methylation or Pentafluorobenzylation Derivatization. [Link]

  • National Center for Biotechnology Information (NCBI). (2024).[1] PubChem Compound Summary for CID 22114282, 2-(4-Chloro-3-fluorophenoxy)acetic acid. [Link][1]

  • Heller, S. R., & Milne, G. W. A. (1978).[1] EPA/NIH Mass Spectral Data Base.[1][2] U.S. Government Printing Office.[1] (Referenced for general phenoxy acid fragmentation patterns). [Link][3][4][5][6][7][8][9][10]

Sources

Quantification of (3-Chloro-4-fluorophenoxy)acetic acid in plant tissues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of (3-Chloro-4-fluorophenoxy)acetic Acid in Plant Tissues via LC-MS/MS

Abstract & Chemical Context

This application note details a robust protocol for the quantification of (3-Chloro-4-fluorophenoxy)acetic acid (CAS: 331-40-8) in complex plant matrices.[1] This compound, structurally analogous to phenoxyacetic acid herbicides (e.g., 2,4-D, MCPA), presents specific analytical challenges due to its acidic nature (pKa ~3.0) and the complexity of plant matrices (pigments, lipids, and polyphenols).

Key Analytical Challenges:

  • Anionic Character: As a carboxylic acid, the analyte exists as an anion at physiological pH, requiring acidification for retention on Reverse Phase (RP) columns.

  • Cleanup Incompatibility: Standard QuEChERS cleanup sorbents containing Primary Secondary Amine (PSA) must be avoided , as PSA irreversibly binds acidic analytes, leading to near-zero recovery.[1]

  • Matrix Suppression: High chlorophyll and phospholipid content in plant tissues can severely suppress ionization in Electrospray Negative (ESI-) mode.[1]

This protocol utilizes a modified Citrate-Buffered QuEChERS extraction followed by a PSA-free cleanup and detection via LC-MS/MS in Negative ESI mode .[1]

Method Development Strategy

The following workflow illustrates the critical decision points in the method development process, specifically addressing the "No-PSA" requirement for acidic herbicides.

G Start Plant Tissue Sample (High Pigment/Lipid) Homogenization Cryogenic Milling (Dry Ice/Liquid N2) Start->Homogenization Extraction Extraction: Citrate Buffered QuEChERS (Acetonitrile + 1% Formic Acid) Homogenization->Extraction Add Internal Standard Partitioning Salt Partitioning (MgSO4 + NaCl + Citrate Salts) Extraction->Partitioning Decision Cleanup Strategy Selection Partitioning->Decision WrongPath Standard Cleanup (PSA + C18) Decision->WrongPath PSA Used (Avoid!) CorrectPath Acid-Safe Cleanup (C18 + GCB only) Decision->CorrectPath No PSA ResultBad Loss of Analyte (Acid binds to Amine) WrongPath->ResultBad Analysis LC-MS/MS Analysis (ESI Negative Mode) CorrectPath->Analysis ResultGood High Recovery (>85%) Analysis->ResultGood

Figure 1: Decision workflow highlighting the critical exclusion of PSA sorbent to prevent analyte loss.

Experimental Protocol

Reagents and Standards
  • Target Analyte: (3-Chloro-4-fluorophenoxy)acetic acid (Purity >98%).[1][2]

  • Internal Standard (IS): 2,4-D-d3 or (3-Chloro-4-fluorophenoxy)acetic acid-13C6 (if available).[1]

  • Solvents: LC-MS grade Acetonitrile (MeCN), Methanol (MeOH), Water, Formic Acid (FA).

  • QuEChERS Salts: Magnesium Sulfate (MgSO4), Sodium Chloride (NaCl), Sodium Citrate dihydrate, Sodium Citrate sesquihydrate.

Sample Preparation (Step-by-Step)

Step 1: Homogenization

  • Weigh 10.0 g of plant tissue (leaf/stem/fruit).

  • Freeze with liquid nitrogen and grind to a fine powder using a cryo-mill to prevent thermal degradation and ensure homogeneity.

Step 2: Extraction (Modified QuEChERS)

  • Transfer 10.0 g of homogenized sample into a 50 mL FEP centrifuge tube.

  • Add 100 µL of Internal Standard solution (10 µg/mL). Vortex for 30 sec and equilibrate for 15 min.

  • Add 10 mL of Acetonitrile containing 1% Formic Acid .

    • Expert Note: Acidification is crucial to protonate the carboxylic acid group (COOH), driving the analyte into the organic layer rather than the aqueous phase.

  • Shake vigorously (mechanical shaker) for 1 min.

  • Add QuEChERS Citrate Buffer Salts:

    • 4 g MgSO4[1]

    • 1 g NaCl[1]

    • 1 g Sodium Citrate[1]

    • 0.5 g Disodium Citrate sesquihydrate[1]

  • Immediately shake vigorously for 1 min to prevent MgSO4 agglomeration.

  • Centrifuge at 4,000 x g for 5 min at 4°C.

Step 3: Cleanup (The "No-PSA" Rule)

  • Transfer 1.5 mL of the supernatant (top organic layer) to a 2 mL dSPE tube.

  • Sorbent Selection:

    • General Matrix: 150 mg MgSO4 + 50 mg C18.[1]

    • High Pigment (Green Leaf): 150 mg MgSO4 + 50 mg C18 + 7.5 mg GCB (Graphitized Carbon Black).[1]

    • Warning: Do NOT use PSA (Primary Secondary Amine).[1][3] PSA is a weak anion exchanger and will strip the acidic analyte from the sample.

  • Vortex for 30 sec and centrifuge at 10,000 x g for 2 min.

  • Transfer the supernatant to an LC vial.

  • Dilution: Dilute 1:1 with Water (0.1% Formic Acid) to match the initial mobile phase conditions and improve peak shape.

Instrumental Analysis (LC-MS/MS)

Liquid Chromatography Conditions
  • System: UHPLC (Agilent 1290 / Waters UPLC / Shimadzu Nexera).[1]

  • Column: C18 Column (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 0.01% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile + 0.01% Formic Acid.[1]

    • Expert Note: While ESI(-) prefers neutral pH for ionization, phenoxy acids require slight acidity to suppress silanol activity on the column and improve peak symmetry. 0.01% FA is the optimal compromise between retention and ionization efficiency [1].

Gradient Table:

Time (min)% Mobile Phase A% Mobile Phase BFlow Rate (mL/min)
0.009550.4
1.009550.4
8.005950.4
10.005950.4
10.109550.4
13.009550.4
Mass Spectrometry Parameters
  • Ionization: Electrospray Ionization (ESI), Negative Mode.[4][5][6]

  • Capillary Voltage: -2500 V (Optimized for negative ions).[1]

  • Drying Gas Temp: 325°C.

  • Sheath Gas Flow: 11 L/min.[1]

MRM Transitions (Multiple Reaction Monitoring): Based on the precursor ion [M-H]- (m/z 203.0 for 35Cl):

AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)PurposeMechanism
(3-Cl-4-F-phenoxy)acetic acid 203.0 145.0 15Quantifier Loss of -CH2COOH (Phenoxide formation)
203.0109.025QualifierLoss of HCl from phenoxide
Internal Standard (2,4-D-d3) 224.0166.018ReferenceLoss of -CH2COOH

Method Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the following validation steps are mandatory:

  • Matrix-Matched Calibration:

    • Prepare calibration standards in blank matrix extract rather than pure solvent. This compensates for signal suppression (Matrix Effects) common in ESI(-) analysis of plant tissues [2].[1]

    • Calculation: Matrix Effect (%) = [(Slope Matrix / Slope Solvent) - 1] x 100.[1] Expect values between -20% and -50% for green tissues.[1]

  • Recovery Check:

    • Spike blank matrix at Low (10 ppb) and High (100 ppb) levels.[1]

    • Acceptable Range: 70–120% recovery with RSD < 20%.[1]

  • Linearity:

    • Range: 1 ng/mL to 500 ng/mL (R² > 0.995).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low/No Recovery PSA used in cleanup CRITICAL: Remove PSA from the dSPE step. Use only C18 and MgSO4.[1]
Poor Peak Shape (Tailing) pH mismatch or Silanol interactionEnsure Mobile Phase A contains at least 0.01% Formic Acid or 5mM Ammonium Acetate.[1]
Signal Suppression Co-eluting phospholipidsIncrease C18 amount in dSPE or switch to Z-Sep+ sorbent (zirconia-coated silica) which removes lipids better than C18 [3].[1]
Retention Time Shift Column equilibrationAcidic mobile phases require longer equilibration.[1] Ensure 3-4 minutes of post-run equilibration.

References

  • European Reference Laboratories (EURL). "Analysis of Acidic Pesticides using QuEChERS." EURL-SRM, 2010.[1]

  • Kruve, A., et al. "Matrix effects in pesticide multi-residue analysis by liquid chromatography-mass spectrometry."[1] Journal of Chromatography A, 2008.

  • Rajski, Ł., et al. "Determination of pesticide residues in high oil plant matrices by LC-MS/MS."[1] Journal of Chromatography A, 2013.

  • Sigma-Aldrich. "Product Specification: (3-Chloro-4-fluorophenoxy)acetic acid."[1]

Sources

Application Note: A Researcher's Guide to the Synthesis of Novel Derivatives from (3-Chloro-4-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This comprehensive guide provides detailed protocols and expert insights for the synthesis of a diverse range of chemical derivatives starting from (3-Chloro-4-fluorophenoxy)acetic acid. This scaffold is a valuable starting material in medicinal chemistry and drug discovery, and its derivatization allows for the exploration of new chemical space and the development of novel compounds with potential therapeutic applications, particularly in the antimicrobial field.[1] This document covers key synthetic transformations including esterification, amidation, and the formation of hydrazide-hydrazones, which serve as crucial intermediates for the synthesis of biologically active heterocyclic systems such as 4-thiazolidinones and 2-azetidinones. Each protocol is presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific molecular targets.

Introduction: The Versatility of the (3-Chloro-4-fluorophenoxy)acetic Acid Scaffold

(3-Chloro-4-fluorophenoxy)acetic acid is a substituted phenoxyacetic acid derivative that serves as an excellent foundational molecule, or scaffold, in synthetic organic chemistry.[2] Its structure is characterized by a carboxylic acid group, which is a versatile handle for a multitude of chemical transformations. The presence of chlorine and fluorine atoms on the phenyl ring is particularly significant; these halogens can modulate the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

The strategic derivatization of the carboxylic acid moiety allows for the systematic construction of compound libraries. By converting the acid into esters, amides, and more complex heterocyclic structures, researchers can fine-tune the physicochemical properties and biological activity of the resulting molecules. Many derivatives of analogous scaffolds have shown promising antimicrobial activity against a range of pathogens, including drug-resistant strains.[1][3]

This guide details the primary synthetic pathways originating from this scaffold, providing a logical and experimentally validated workflow for generating diverse molecular entities.

Physicochemical Properties of Starting Material
PropertyValueSource
Molecular Formula C₈H₆ClFO₃[4]
Molecular Weight 204.58 g/mol [4][5]
Appearance White to off-white solid[2]
Melting Point 105 °C[4]
CAS Number 331-40-8[6]

Overall Synthetic Strategy & Workflow

The derivatization of (3-Chloro-4-fluorophenoxy)acetic acid follows a multi-step, divergent pathway. The initial step involves the formation of an ester, which is then converted into a hydrazide. This hydrazide is a key intermediate that, upon reaction with various aromatic aldehydes, yields hydrazide-hydrazones (Schiff bases). These Schiff bases are the direct precursors for cyclization reactions to form important heterocyclic cores like 4-thiazolidinones and 2-azetidinones, which are known to possess a wide range of biological activities.[7][8]

G A (3-Chloro-4-fluorophenoxy)acetic Acid B Methyl (3-Chloro-4-fluorophenoxy)acetate (Ester) A->B Esterification (Protocol 1) C 2-(3-Chloro-4-fluorophenoxy)acetohydrazide (Hydrazide) B->C Hydrazinolysis (Protocol 2) D Hydrazide-Hydrazone Intermediate (Schiff Base) C->D Condensation (Protocol 3) E 4-Thiazolidinone Derivatives D->E Cyclization (Protocol 4) F 2-Azetidinone Derivatives (β-Lactams) D->F Cycloaddition (Protocol 5)

Sources

(3-Chloro-4-fluorophenoxy)acetic acid as a standard for analytical testing

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Use of (3-Chloro-4-fluorophenoxy)acetic acid as a Certified Reference Material

Authored by: Senior Application Scientist, Analytical Chemistry Division

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the use of (3-Chloro-4-fluorophenoxy)acetic acid as an analytical standard. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document elucidates the fundamental principles behind its application. We present validated methodologies for High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), emphasizing the rationale behind procedural steps to ensure analytical integrity and trustworthiness. The protocols are structured to be self-validating, incorporating system suitability and quality control checks.

Introduction and Significance

(3-Chloro-4-fluorophenoxy)acetic acid, a halogenated derivative of phenoxyacetic acid, holds significant importance as a reference material in analytical chemistry. Its stable, well-defined chemical structure makes it an ideal standard for the quantification of related compounds, such as phenoxyacetic acid herbicides, which are of major environmental concern.[1][2] Furthermore, its structural motifs are relevant in pharmaceutical sciences, where chloro- and fluoro-aromatic compounds are key building blocks in the synthesis of many active pharmaceutical ingredients (APIs).[3][4] The use of a certified, high-purity standard is paramount for achieving accurate, reproducible, and traceable results in regulatory compliance testing, quality control of raw materials, and metabolic studies. This guide provides the foundational knowledge and practical steps for its effective use.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of an analytical standard is critical for its proper handling, storage, and application. The key properties of (3-Chloro-4-fluorophenoxy)acetic acid are summarized below.

PropertyValueSource
IUPAC Name 2-(3-chloro-4-fluorophenoxy)acetic acid[5]
CAS Number 331-40-8[6][7]
Chemical Formula C₈H₆ClFO₃[5][8]
Molecular Weight 204.58 g/mol [8][9]
Monoisotopic Mass 203.99895 Da[5]
Melting Point 105 °C[8]
Appearance White solid[6]
InChIKey JHDKSQRVPAURMA-UHFFFAOYSA-N[5][8]

Rationale for Use as an Analytical Standard

The selection of (3-Chloro-4-fluorophenoxy)acetic acid as a standard is based on several key attributes that ensure analytical robustness:

  • Structural Relevance : It belongs to the phenoxyacetic acid class, making it an excellent internal or external standard for the analysis of agricultural herbicides like 2,4-D and other related compounds.[1]

  • Detector Specificity : The presence of chlorine and fluorine atoms provides high sensitivity for specific detectors. In gas chromatography, it is particularly amenable to the Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[1]

  • Chromatographic Behavior : Its carboxylic acid moiety allows for straightforward analysis by reversed-phase HPLC, while its structure is suitable for derivatization to enhance volatility for GC analysis.

  • Purity and Stability : When sourced from an accredited supplier, it is provided with a Certificate of Analysis guaranteeing its purity and characterization, which is the bedrock of a trustworthy and metrologically traceable quantitative method.

Standard Preparation: The Foundation of Accuracy

The accuracy of any quantitative analysis begins with the precise preparation of standard solutions. The following protocol is a self-validating system for generating reliable stock and working standards.

Protocol 1: Preparation of Stock and Working Standard Solutions

Causality : The use of high-purity solvents prevents the introduction of interfering contaminants. Class A volumetric glassware is calibrated to a high tolerance, minimizing volumetric errors. Sonication ensures complete dissolution, which is critical for an accurate starting concentration. Storing solutions in amber vials at low temperatures protects them from photodegradation and slows solvent evaporation.

Materials :

  • (3-Chloro-4-fluorophenoxy)acetic acid reference standard

  • HPLC-grade Methanol or Acetonitrile

  • Class A volumetric flasks (10 mL, 50 mL, 100 mL)

  • Calibrated analytical balance

  • Calibrated micropipettes

  • Amber glass vials with PTFE-lined caps

Procedure :

  • Stock Solution (1000 µg/mL) : a. Accurately weigh approximately 10.0 mg of the (3-Chloro-4-fluorophenoxy)acetic acid standard into a 10 mL Class A volumetric flask. Record the exact weight. b. Add approximately 7 mL of methanol. c. Sonicate for 5-10 minutes or until the standard is fully dissolved. d. Allow the solution to return to room temperature. e. Dilute to the mark with methanol, cap, and invert at least 15 times to ensure homogeneity. f. Calculate the exact concentration based on the weight and label the flask clearly. Store at 2-8°C.

  • Intermediate and Working Solutions : a. Prepare an intermediate stock (e.g., 100 µg/mL) by pipetting 10 mL of the 1000 µg/mL stock solution into a 100 mL Class A volumetric flask and diluting to volume with the chosen solvent. b. Create a series of working standards for the calibration curve (e.g., 0.1, 0.5, 1.0, 5.0, 10.0 µg/mL) by performing serial dilutions from the intermediate stock.

Workflow for Standard Preparation

cluster_prep Standard Preparation Workflow weigh 1. Weigh Standard (Analytical Balance) dissolve 2. Dissolve in Solvent (Class A Volumetric Flask) weigh->dissolve sonicate 3. Sonicate for Complete Dissolution dissolve->sonicate dilute 4. Dilute to Volume & Homogenize sonicate->dilute stock Primary Stock Solution (e.g., 1000 µg/mL) dilute->stock serial_dilute 5. Perform Serial Dilutions stock->serial_dilute working Working Standards (Calibration Curve) serial_dilute->working

Caption: Workflow for preparing accurate stock and working standards.

Analytical Protocols

The choice between HPLC and GC depends on the sample matrix, required sensitivity, and available instrumentation. HPLC is often preferred for its simplicity, while GC-MS after derivatization offers superior sensitivity and specificity.

Protocol 2: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Causality : This reversed-phase method separates compounds based on their hydrophobicity. An acidic modifier (e.g., formic acid) is added to the mobile phase to suppress the ionization of the carboxylic acid group on the analyte.[10][11] This ensures a consistent charge state, leading to sharp, symmetrical peaks and stable retention times, which are critical for reliable quantification.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 40% B to 90% B over 10 min, hold for 2 min, return to 40% B
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm or wavelength of maximum absorbance

Procedure :

  • System Equilibration : Purge the system and equilibrate the column with the initial mobile phase conditions (40% B) for at least 15-20 minutes or until a stable baseline is achieved.

  • System Suitability : Inject a mid-level standard (e.g., 5.0 µg/mL) five times. The relative standard deviation (%RSD) of the peak area and retention time should be <2.0%. The peak tailing factor should be between 0.9 and 1.5.

  • Calibration : Inject the working standards in order of increasing concentration.

  • Analysis : Inject a solvent blank, followed by samples. Inject a continuing calibration verification (CCV) standard after every 10-15 sample injections to monitor system performance.

  • Data Processing : Construct a linear regression calibration curve of peak area versus concentration. The correlation coefficient (R²) should be ≥ 0.995. Quantify unknown samples against this curve.

Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Causality : The carboxylic acid group makes (3-Chloro-4-fluorophenoxy)acetic acid non-volatile and prone to thermal degradation in a hot GC inlet. Derivatization is essential.[12][13] Esterification, for example with pentafluorobenzyl bromide (PFBBr), replaces the acidic proton with a larger, non-polar group.[2][12] This dramatically increases volatility and thermal stability, allowing the analyte to be analyzed by GC. The PFB group also introduces multiple fluorine atoms, enhancing sensitivity with an ECD or providing a characteristic mass fragment for MS.

GC Derivatization Workflow

cluster_gc GC Derivatization & Analysis sample Aqueous Sample or Standard Solution extract 1. Liquid-Liquid Extraction into Organic Solvent sample->extract derivatize 2. Add Derivatizing Agent (e.g., PFBBr) & Catalyst extract->derivatize heat 3. Heat to Drive Reaction (e.g., 60°C) derivatize->heat wash 4. Wash to Remove Excess Reagent heat->wash inject 5. Inject into GC-MS wash->inject

Caption: Key steps for preparing phenoxyacetic acids for GC-MS analysis.

1. Derivatization (Extractive Alkylation) : a. To 1 mL of the standard (or extracted sample) in a vial, add a suitable organic solvent like toluene. b. Add a phase-transfer catalyst and the derivatizing agent, pentafluorobenzyl bromide (PFBBr).[2] c. Heat the mixture (e.g., at 60 °C for 1 hour) to facilitate the reaction.[2] d. After cooling, wash the organic layer to remove excess reagents and dry it over anhydrous sodium sulfate.

2. GC-MS Instrumental Parameters :

ParameterRecommended Condition
Column 5% Phenyl Methylpolysiloxane (e.g., HP-5ms), 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium, constant flow at 1.2 mL/min
Inlet Temp. 280 °C
Injection Mode Splitless, 1 µL
Oven Program 80 °C (hold 1 min), ramp to 290 °C at 15 °C/min, hold 5 min
MS Transfer Line 290 °C
Ion Source Temp. 230 °C
Ionization Electron Ionization (EI) at 70 eV
Acquisition Full Scan (m/z 50-450) for identification; Selected Ion Monitoring (SIM) for quantification.

Method Validation: Establishing Trustworthiness

To ensure that an analytical method is fit for its intended purpose, it must be validated.[14] Using the certified standard, the following parameters should be assessed. This process provides objective evidence that the method is reliable.

Validation ParameterPurpose & Acceptance Criteria
Specificity Demonstrate that matrix components do not interfere with the analyte peak.
Linearity & Range Establish a linear relationship between concentration and response (R² ≥ 0.995) over a defined range.
Accuracy Determine the closeness of the measured value to the true value. Typically assessed by spike-recovery studies (e.g., 80-120% recovery).
Precision Measure the degree of scatter between a series of measurements. Expressed as %RSD (e.g., ≤15% for repeatability and intermediate precision).
Limit of Quantitation (LOQ) The lowest concentration that can be quantified with acceptable precision and accuracy.
Limit of Detection (LOD) The lowest concentration that can be reliably detected (e.g., Signal-to-Noise ratio of 3:1).

References

  • (3-chloro-4-fluorophenoxy)acetic acid. Stenutz. [Link]

  • 2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282. PubChem. [Link]

  • (3-chloro-4-fluorophenoxy)acetic acid (C8H6ClFO3). PubChemLite. [Link]

  • Method 1658: The Determination of Phenoxy-Acid Herbicides in Municipal and Industrial Wastewater. U.S. Environmental Protection Agency (EPA). [Link]

  • GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. PubMed. [Link]

  • Development and validation of kinetic spectrophotometric method for herbicide bromfenoxim determination. ResearchGate. [Link]

  • Validation of analytical methods for active constituents and agricultural products. Australian Pesticides and Veterinary Medicines Authority (APVMA). [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

  • HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. SIELC Technologies. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. National Institutes of Health (NIH). [Link]

  • GC-MS determination of halogen derivatives of acetic acid. ResearchGate. [Link]

  • HPLC Determination of Four Derivatives of Benzene. Asian Journal of Chemistry. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed. [Link]

Sources

Enantioselective Synthesis of Phenoxyacetic Acid Derivatives: A Comprehensive Guide to Modern Catalytic Methods

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chirality in Phenoxyacetic Acid Derivatives

Phenoxyacetic acid derivatives are a cornerstone of modern chemistry, with wide-ranging applications as pharmaceuticals, agrochemicals, and specialty chemicals.[1][2] Their biological activity is often intrinsically linked to their stereochemistry, with one enantiomer frequently exhibiting the desired therapeutic or herbicidal effect while the other may be less active or even detrimental.[3] For instance, the herbicidal activity of phenoxypropionic acids like Dichlorprop and Mecoprop resides almost exclusively in the (R)-enantiomer.[4] Similarly, many drug candidates incorporating a chiral phenoxyacetic acid moiety show strict stereospecificity in their interaction with biological targets.[5]

This critical dependence on stereochemistry necessitates the development of efficient and highly selective methods for the synthesis of single-enantiomer phenoxyacetic acid derivatives. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the key contemporary methodologies for achieving this goal. We will delve into the mechanistic underpinnings and provide detailed, field-proven protocols for several powerful catalytic approaches, including chiral phase-transfer catalysis, N-heterocyclic carbene (NHC) catalysis, and biocatalysis.

Key Methodologies for Enantioselective Synthesis

The synthesis of enantiomerically enriched phenoxyacetic acid derivatives can be broadly approached through two main strategies: the reaction of a prochiral precursor with a chiral catalyst or the resolution of a racemic mixture. Modern catalytic methods have largely superseded classical resolution techniques due to their superior efficiency and atom economy.

Chiral Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an exceptionally practical and scalable method for enantioselective synthesis, particularly for the O-alkylation of phenols.[6] The core principle involves the use of a chiral quaternary ammonium or phosphonium salt to shuttle a phenoxide anion from an aqueous or solid phase into an organic phase, where it reacts with an electrophile. The chiral catalyst creates a chiral ion pair with the phenoxide, effectively shielding one face of the nucleophile and directing the alkylation to occur with high enantioselectivity.[7]

The choice of catalyst, solvent, base, and temperature are all critical for achieving high enantioselectivity. Cinchona alkaloid-derived catalysts are among the most successful and widely used due to their rigid, well-defined chiral scaffold which allows for effective stereochemical communication.[8] The steric and electronic properties of the substituents on both the catalyst and the substrate influence the tightness of the ion pair and the facial selectivity of the reaction. A non-polar aprotic solvent is typically used to maximize the interaction between the catalyst and the phenoxide.

Diagram 1: General Workflow for Enantioselective Synthesis

G cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Prochiral_Substrate Prochiral Substrate (e.g., Phenol) Reaction_Vessel Reaction Setup (Controlled Temperature, Inert Atmosphere) Prochiral_Substrate->Reaction_Vessel Chiral_Catalyst Chiral Catalyst (e.g., PTC, NHC, Enzyme) Chiral_Catalyst->Reaction_Vessel Reagents Reagents (e.g., Alkylating Agent, Base) Reagents->Reaction_Vessel Workup Reaction Work-up (Quenching, Extraction) Reaction_Vessel->Workup Reaction Completion Purification Purification (Chromatography, Crystallization) Workup->Purification Chiral_Analysis Chiral Analysis (e.g., Chiral HPLC) Purification->Chiral_Analysis Final_Product Enantiopure Product Chiral_Analysis->Final_Product Purity & ee Verified

Caption: A generalized workflow for the enantioselective synthesis and analysis of chiral compounds.

This protocol is adapted from the enantioselective alkylation of malonates and can be optimized for various phenol and α-haloester substrates.[9]

Materials:

  • Substituted phenol (1.0 mmol)

  • tert-Butyl α-bromoacetate (1.2 mmol)

  • (S,S)-3,4,5-Trifluorophenyl-NAS bromide or other suitable Cinchona alkaloid-derived catalyst (0.01 mmol, 1 mol%)

  • Toluene (5 mL)

  • 50% aqueous potassium hydroxide (KOH) solution (5.0 mmol)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the substituted phenol (1.0 mmol) and the chiral phase-transfer catalyst (0.01 mmol) in toluene (5 mL) at -20 °C, add the 50% aqueous KOH solution (5.0 mmol).

  • Stir the mixture vigorously for 15 minutes at -20 °C.

  • Add tert-butyl α-bromoacetate (1.2 mmol) dropwise over 5 minutes.

  • Continue stirring the reaction mixture at -20 °C and monitor the reaction progress by TLC. The reaction time can vary from 12 to 48 hours depending on the substrate.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the enantiomerically enriched phenoxyacetic acid ester.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.[9][10]

Diagram 2: Mechanism of Chiral Phase-Transfer Catalysis

G cluster_phases Biphasic System cluster_aq Aqueous Phase cluster_org Organic Phase Phenoxide PhO⁻ K⁺ Ion_Pair [Q⁺PhO⁻]* (Chiral Ion Pair) Phenoxide->Ion_Pair Phase Transfer Catalyst_Aq Q⁺X⁻ Catalyst_Aq->Ion_Pair Product PhO-R' Ion_Pair->Product Alkylation Catalyst_Org Q⁺X⁻ Ion_Pair->Catalyst_Org Regeneration Electrophile R'-X Electrophile->Product Catalyst_Org->Catalyst_Aq Phase Transfer

Caption: Simplified mechanism of chiral phase-transfer catalyzed O-alkylation of a phenoxide.

N-Heterocyclic Carbene (NHC) Catalysis

Chiral N-heterocyclic carbenes have emerged as powerful organocatalysts for a variety of asymmetric transformations.[11] For the synthesis of enantiopure phenoxyacetic acid derivatives, a particularly elegant strategy is the dynamic kinetic resolution (DKR) of racemic α-aryloxyacetic esters.[12][13] In this process, the NHC catalyst reversibly acylates the racemic ester, leading to the formation of two diastereomeric acyl azolium intermediates which can epimerize. One of these diastereomers then reacts preferentially with an alcohol in a transesterification reaction, leading to the formation of a single enantiomer of the desired product in high yield and enantiomeric excess.

The success of this DKR process hinges on the ability of the acyl azolium intermediates to epimerize faster than they undergo transesterification. The choice of the chiral NHC catalyst is paramount, as its structure dictates the facial selectivity of the transesterification step. The base used to generate the carbene from its precatalyst (azolium salt) also plays a crucial role in promoting the initial acylation and subsequent epimerization. The alcohol nucleophile should be chosen to ensure a high rate of the desired transesterification reaction.

This protocol is based on the work of Chi and co-workers for the dynamic kinetic resolution and transesterification of α-aryloxycarboxylic esters.

Materials:

  • Racemic methyl 2-phenoxypropanoate (0.1 mmol)

  • Chiral triazolium salt precatalyst (e.g., a derivative of L-pyroglutamic acid) (0.01 mmol, 10 mol%)

  • Potassium carbonate (K₂CO₃) (0.15 mmol)

  • Benzyl alcohol (0.5 mmol)

  • Dichloromethane (CH₂Cl₂) (1.0 mL)

  • Silica gel for column chromatography

Procedure:

  • To a dry vial, add the racemic methyl 2-phenoxypropanoate (0.1 mmol), the chiral triazolium salt precatalyst (0.01 mmol), and K₂CO₃ (0.15 mmol).

  • Evacuate and backfill the vial with an inert gas (e.g., nitrogen or argon).

  • Add CH₂Cl₂ (1.0 mL) and benzyl alcohol (0.5 mmol).

  • Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by TLC or chiral HPLC.

  • Once the reaction is complete, directly load the reaction mixture onto a silica gel column.

  • Purify the product by flash chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the enantiomerically enriched benzyl 2-phenoxypropanoate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Biocatalysis: The Green Chemistry Approach

Enzymes are highly efficient and selective catalysts that operate under mild conditions, making them an attractive "green" alternative for the synthesis of enantiopure compounds.[14] For phenoxyacetic acid derivatives, lipase-catalyzed kinetic resolution of racemic esters is a well-established method.[15][16] The lipase selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers.

The choice of lipase is critical, as different lipases exhibit different enantioselectivities for a given substrate. The reaction medium (e.g., aqueous buffer, organic solvent, or biphasic system) and pH can significantly influence the activity and selectivity of the enzyme. Immobilization of the lipase on a solid support can improve its stability and facilitate its recovery and reuse.[17]

This is a general protocol that can be adapted for various lipases and substrates.

Materials:

  • Racemic methyl 2-phenoxypropanoate (1.0 mmol)

  • Lipase (e.g., Candida antarctica lipase B (Novozym 435), Pseudomonas cepacia lipase) (typically 10-50 mg per mmol of substrate)

  • Phosphate buffer (e.g., 0.1 M, pH 7.0)

  • tert-Butyl methyl ether (MTBE) or another suitable organic solvent

  • Sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl) solution (e.g., 1 M)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flask, dissolve the racemic methyl 2-phenoxypropanoate (1.0 mmol) in a mixture of phosphate buffer and an organic solvent (e.g., a 1:1 mixture of buffer and MTBE).

  • Add the lipase to the reaction mixture.

  • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

  • Monitor the reaction progress by taking aliquots and analyzing them by chiral HPLC to determine the conversion and the ee of the remaining ester and the formed acid.

  • Stop the reaction at approximately 50% conversion by filtering off the lipase.

  • Separate the organic and aqueous layers.

  • Extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to obtain the unreacted, enantiomerically enriched ester.

  • Acidify the aqueous layer with 1 M HCl to pH 2-3 and extract with an organic solvent to isolate the enantiomerically enriched carboxylic acid.

Comparative Analysis of Methodologies

The choice of synthetic method depends on several factors, including the desired scale of the reaction, the availability of starting materials and catalysts, and the required level of enantiopurity. The following table provides a qualitative and quantitative comparison of the discussed methodologies.

Methodology Catalyst Typical Yield (%) Typical ee (%) Advantages Disadvantages
Chiral Phase-Transfer Catalysis Chiral Quaternary Ammonium/Phosphonium Salts80-9590-99Scalable, operationally simple, mild conditionsCatalyst can be expensive, optimization may be required
N-Heterocyclic Carbene Catalysis (DKR) Chiral Triazolium Salts85-9995-99High yields and enantioselectivities, dynamic kinetic resolutionCatalyst synthesis can be multi-step, substrate scope may be limited
Biocatalysis (Kinetic Resolution) Lipases, Esterases<50 (for each enantiomer)>99"Green" and sustainable, mild conditions, high selectivityMaximum 50% yield for one enantiomer, enzyme screening required

Troubleshooting and Optimization

Achieving high enantioselectivity often requires careful optimization of reaction conditions. Here are some common issues and potential solutions:

  • Low Enantiomeric Excess (ee):

    • Catalyst Purity: Ensure the chiral catalyst is of high purity and handled under appropriate conditions to prevent decomposition.

    • Reaction Temperature: Temperature can have a significant impact on enantioselectivity. A lower temperature often leads to higher ee, but at the cost of a longer reaction time.

    • Solvent Effects: The polarity of the solvent can influence the transition state of the reaction. Screen a range of solvents to find the optimal one.

    • Base/Additives: In PTC and NHC catalysis, the nature and amount of the base can be critical.

  • Low Conversion:

    • Catalyst Loading: Increasing the catalyst loading may improve the reaction rate.

    • Reaction Time: Ensure the reaction is allowed to proceed to completion.

    • Reagent Purity: Impurities in the starting materials can inhibit the catalyst.

Analysis of Enantiomeric Excess: Chiral HPLC

The determination of enantiomeric excess is a critical step in any asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[12][18]

General Protocol for Chiral HPLC Method Development:

  • Column Selection: Polysaccharide-based chiral stationary phases (CSPs), such as those derived from cellulose or amylose (e.g., Chiralcel® OD, Chiralpak® AD), are often effective for the separation of phenoxyacetic acid derivatives.

  • Mobile Phase Screening: Start with a normal-phase mobile phase, typically a mixture of hexane and an alcohol modifier (e.g., isopropanol or ethanol). Vary the ratio of the alcohol to optimize the separation.

  • Additive Effects: For acidic compounds like phenoxyacetic acids, the addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid) to the mobile phase can improve peak shape and resolution.

  • Flow Rate and Temperature: Optimize the flow rate and column temperature to achieve the best balance between resolution and analysis time.

Conclusion

The enantioselective synthesis of phenoxyacetic acid derivatives is a vibrant and evolving field, driven by the increasing demand for enantiopure pharmaceuticals and agrochemicals. Chiral phase-transfer catalysis, N-heterocyclic carbene catalysis, and biocatalysis represent powerful and versatile strategies for achieving high levels of enantioselectivity. The choice of method will depend on the specific target molecule and the desired process parameters. By understanding the underlying principles of these catalytic systems and by systematically optimizing the reaction conditions, researchers can efficiently access these valuable chiral building blocks.

References

  • Borges, K. B., de Souza, F. R., & de Oliveira, A. R. M. (2014). Chiral discrimination of phenoxypropionic acid herbicide enantiomers on teicoplanin phase: methanol dependence and eluent pH consideration. Journal of the Brazilian Chemical Society, 25, 1133-1142.
  • Holden, I., & Whittaker, M. (1987). Separation of the enantiomers of fluazifop and other 2-phenoxypropionic acids using chiral metal chelate additives in reversed-phase high-performance liquid chromatography.
  • Ke, C., et al. (2020).
  • Phenomenex. (n.d.).
  • Corey, E. J., & Zhang, F. Y. (1999). A new chiral catalyst for the enantioselective Diels-Alder reaction. Organic Letters, 1(9), 1287-1290.
  • He, R., et al. (2010). N-Heterocyclic Carbene-Catalyzed Enantioselective Mannich Reactions with α-Aryloxyacetaldehydes.
  • Faber, K. (2018). Biotransformations in Organic Chemistry: A Textbook. Springer.
  • Gao, Y., et al. (2019). Phenol alkylation under phase transfer catalysis conditions: Insights on the mechanism and kinetics from computations. Journal of Physical Organic Chemistry, 32(10), e4001.
  • Díez-González, S. (Ed.). (2011). N-heterocyclic carbenes: from laboratory curiosity to efficient synthetic tools. Royal Society of Chemistry.
  • Liao, X., Weng, Z., & Hartwig, J. F. (2011). An enantioselective, intermolecular α-arylation of ester enolates to form tertiary stereocenters. Journal of the American Chemical Society, 133(38), 14858-14861.
  • He, R., & Bode, J. W. (2008). Chiral N-heterocyclic carbene-catalyzed generation of ester enolate equivalents from α, β-unsaturated aldehydes for enantioselective Diels–Alder reactions. The Journal of Organic Chemistry, 73(15), 5730-5737.
  • Ghanem, A. (2007). Lipase-catalyzed kinetic resolution of racemates: a versatile tool for the synthesis of chiral drugs. Chirality, 19(9), 659-676.
  • Scriba, G. K. (2016).
  • Hashimoto, T., & Maruoka, K. (2007). A new generation of chiral phase-transfer catalysts. Organic & Biomolecular Chemistry, 5(21), 3417-3426.
  • O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER C
  • Different Chiral Ligands Assisted Enantioselective C-H Functionalization with Transition-Metal Catalysts. (2020). Molecules, 25(21), 5038.
  • Krische, M. J., & Trost, B. M. (2013). Synthesis of complex tertiary glycolates by enantioconvergent arylation of stereochemically labile α-keto esters. Journal of the American Chemical Society, 135(4), 1465-1468.
  • Dhayalan, V. (2021, December 21). Chiral N-Heterocyclic Carbene Synthesis with Dr. Vasudevan Dhayalan (Episode 76). YouTube.
  • Toste, F. D., & Phipps, R. J. (2013). Chiral anion phase-transfer catalysis applied to the direct enantioselective fluorinative dearomatization of phenols. Journal of the American Chemical Society, 135(34), 12595-12597.
  • Bezhan, D., et al. (2013). HPLC separation of enantiomers of chiral arylpropionic acid derivatives using polysaccharide-based chiral columns and normal-phase eluents with emphasis on elution order.
  • Synthesis of phenoxyacetic acid derivatives. (2009).
  • Jacobsen, E. N., & Doyle, A. G. (2021). The Journal of Organic Chemistry Ahead of Print. The Journal of Organic Chemistry.
  • Biological Profile and Synthesis of Phenoxyacetic Acid Deriv
  • Bode, J. W. (2010). N-Heterocyclic Carbenes as Organic Catalysts. In Comprehensive Organic Synthesis (pp. 431-460). Elsevier.
  • Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. (2011). Tetrahedron, 67(35), 6453-6460.
  • Phenoxyacetic acid synthesis. (n.d.). ChemicalBook.
  • Phenoxyacetic acid. (2023, November 29). In Wikipedia.
  • Phenoxyacetic acid derivative synthesis method. (2013).
  • Lipase-catalyzed kinetic resolution of racemic 1-(10-alkyl-10 H-phenothiazin-3-yl)ethanols and their butanoates. (2013). Tetrahedron: Asymmetry, 24(15-16), 929-936.
  • Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. (2007). Bioorganic & Medicinal Chemistry Letters, 17(5), 1303-1306.
  • Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. (2022). RSC Advances, 12(2), 868-881.
  • Catalyzed Enantioselective Organic Synthesis. (2023). Accounts of Chemical Research, 56(18), 2445-2448.
  • Asymmetric Synthesis. (n.d.).
  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. (2018). European Journal of Organic Chemistry, 2018(48), 6828-6836.
  • Enhanced Biocatalytic Esterification with Lipase-Immobilized Chitosan/Graphene Oxide Beads. (2016). PLOS ONE, 11(7), e0158428.
  • Asymmetric Synthesis. (n.d.).
  • Diverse Approaches for Enantioselective C−H Functionalization Reactions Using Group 9 CpxMIII Catalysts. (2020). Chemistry–A European Journal, 26(42), 9204-9216.
  • Phenoxyacetic acid derivatives, process for their preparation and their application as herbicides. (1979).
  • Elucidation of the enantioselective enzymatic hydrolysis of chiral herbicide dichlorprop methyl by chemical modification. (2011).
  • Asymmetric Organocatalysis: A Survival Guide to Medicinal Chemists. (2022). Molecules, 27(24), 8961.
  • Asymmetric Synthesis: Partial and Absolute. (n.d.). Pharmaguideline.
  • Shaping enantiochemistry: Recent advances in enantioselective reactions via heterogeneous chiral catalysis. (2021).
  • Meeting Challenges in Asymmetric Synthesis. (2012). Pharmaceutical Technology, 36(10).

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Troubleshooting & Optimization

Optimizing mobile phase for phenoxyacetic acid separation

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Method Development)

Subject: Mobile Phase Optimization & Troubleshooting for Phenoxyacetic Acid (PAA)

Mission Statement

Welcome to the Application Support Hub. You are likely here because your Phenoxyacetic Acid (PAA) peaks are tailing, your retention times are drifting, or you are struggling to separate PAA from related phenolic impurities.

PAA is a monocarboxylic acid with a pKa of approximately 3.17 .[1] This single physical constant dictates 90% of your chromatographic success. If you ignore it, your method will fail validation. This guide synthesizes acid-base chemistry with practical HPLC/UHPLC troubleshooting to provide a robust, self-validating workflow.

Module 1: The Critical Physics (The "Why")

Q: Why is my retention time drifting between injections?

A: You are likely operating in the "pH Danger Zone."

The pKa of Phenoxyacetic acid is 3.17 .

  • At pH 3.17: 50% of the molecule is neutral (retained), and 50% is ionized (unretained).

  • At pH 4.0: The molecule is predominantly ionized (COO⁻), leading to early elution and high sensitivity to minor pH changes in your buffer.

  • At pH ~2.2: The molecule is ~90-99% protonated (COOH). This is the Ion Suppression region where retention is robust and reproducible.

The Fix: You must buffer your mobile phase to a pH at least 1.0–1.5 units below the pKa for robust retention on C18.

  • Target pH: 2.5 – 2.8 (Standard Silica C18) or < 2.0 (Sterically Protected C18).

Module 2: Troubleshooting Peak Shape

Q: Why does my PAA peak look like a shark fin (severe tailing)?

A: This is a classic "Silanol Interaction" or "Ionization Split."

Mechanism:

  • Secondary Interactions: If your pH is > 3.0, the acidic silanols (Si-OH) on the silica surface become ionized (Si-O⁻).[2] The partially ionized PAA can interact with these sites or simply elute poorly due to mixed-mode behavior.

  • Metal Chelation: PAA can chelate trace metals in older HPLC systems/columns, causing tailing.

The Troubleshooting Workflow:

PeakTailingTroubleshoot start Issue: Peak Tailing (As > 1.5) check_ph Check Mobile Phase pH start->check_ph ph_high pH > 3.0? check_ph->ph_high action_lower_ph Action: Lower pH to 2.5 (Use Formic Acid or Phosphate) ph_high->action_lower_ph Yes check_col Check Column Type ph_high->check_col No (pH is already low) col_old Standard Silica? check_col->col_old action_change_col Action: Switch to End-Capped or Polar-Embedded C18 col_old->action_change_col Yes action_add_tea Legacy Fix: Add 5mM TEA (Silanol Blocker) col_old->action_add_tea No (Already High Quality)

Figure 1: Logic flow for diagnosing and correcting peak tailing in acidic analytes.

Module 3: Optimization & Selectivity

Q: I cannot separate PAA from Phenol or other impurities.

A: You need to tune your "Selectivity Triangle."

Phenol is a common impurity/precursor. Unlike PAA, Phenol is a very weak acid (pKa ~10). At pH 2.5, PAA is neutral, and Phenol is neutral. Separation relies purely on hydrophobicity and solvent interactions.

Solvent Choice Data:

ParameterMethanol (MeOH)Acetonitrile (ACN)Recommendation
Protic Nature Protic (H-bond donor/acceptor)Aprotic (Dipole interactions)Start with ACN for sharper peaks.[3]
Elution Order PAA elutes later (generally)PAA elutes earlierUse MeOH if PAA co-elutes with early hydrophobic impurities.
Pressure Higher viscosityLower viscosityUse ACN for UHPLC or long columns.
Peak Shape GoodExcellent ACN suppresses ionization slightly better in some mixtures.

The Protocol (Standard Operating Procedure): Use this self-validating starting point. If this fails, consult the "Advanced" section.

Step-by-Step Methodology:

  • Mobile Phase A (Aqueous):

    • Preparation: 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Why: Phosphoric acid suppresses silanols better than Formic acid and is UV transparent at 210nm.

  • Mobile Phase B (Organic):

    • Preparation: 100% Acetonitrile.

  • Column:

    • C18, 150mm x 4.6mm, 5µm (or 3.5µm).

    • Critical: Must be "Base Deactivated" or "End-Capped."

  • Gradient:

    • 0 min: 10% B

    • 10 min: 60% B

    • Flow: 1.0 mL/min[4][5]

    • Temp: 30°C

Module 4: Advanced Method Development

Q: How do I validate this method for robustness?

A: Perform a "pH Stress Test."

If your method is robust, small errors in buffer preparation should not shift retention time by more than 2%.

Experimental Workflow:

MethodDev start Start Optimization step1 Determine pKa (3.17) start->step1 step2 Scout pH Range step1->step2 path_a Test pH 2.5 (Suppressed) step2->path_a path_b Test pH 4.5 (Ionized/Unstable) step2->path_b step3 Check Resolution (Rs) path_a->step3 path_b->step3 Not Recommended opt_temp Optimize Temp (30°C vs 40°C) step3->opt_temp Rs < 2.0 final Final Method: pH 2.5 / ACN / 30°C step3->final Rs > 2.0 opt_temp->final

Figure 2: Method Development Workflow emphasizing the critical pH decision node.

References

  • PubChem. (n.d.). Phenoxyacetic Acid (Compound CID 19188).[6] National Library of Medicine. Retrieved from [Link]

  • Dolan, J. W. (2013). How Can I Prevent Peak Tailing in HPLC? LCGC North America.[7] Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023).[7] General Chapter <621> Chromatography. USP-NF. Retrieved from [Link]

  • McCalley, D. V. (2006).[7] Overload for Ionized Solutes in Reversed-Phase High Performance Liquid Chromatography. Analytical Chemistry, 78(8), 2532–2538.[7]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

Sources

Technical Support Center: Identifying Impurities in (3-Chloro-4-fluorophenoxy)acetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (3-Chloro-4-fluorophenoxy)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with identifying and controlling impurities during this specific synthesis. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively and ensure the highest purity of your final compound.

The synthesis of (3-Chloro-4-fluorophenoxy)acetic acid is typically achieved via the Williamson ether synthesis, a robust and widely used reaction.[1][2] It involves the reaction of 3-chloro-4-fluorophenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide.[3] While straightforward, this process can give rise to several process-related impurities and potential degradation products that must be carefully monitored and controlled to meet stringent regulatory standards.[4][5]

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions that arise during the synthesis and analysis of (3-Chloro-4-fluorophenoxy)acetic acid.

Q1: What are the most common impurities I should expect in my crude product?

A1: The impurity profile is typically dominated by substances related to the starting materials and potential side reactions. The most common impurities include:

  • Unreacted Starting Materials: 3-chloro-4-fluorophenol and chloroacetic acid.

  • Isomeric Products: (e.g., (2-Chloro-4-fluorophenoxy)acetic acid). These arise if the 3-chloro-4-fluorophenol starting material contains regioisomers.[6]

  • Dimeric Impurities: Self-condensation or further reaction of intermediates.

  • Degradation Products: Such as 3-chloro-4-fluorophenyl methyl ether, which could form via decarboxylation under excessive heat.[7]

Q2: My starting material, 3-chloro-4-fluorophenol, is high-purity. Can I still have isomeric impurities in my final product?

A2: Yes, even high-purity starting materials can contain trace levels of regioisomers (e.g., 2-chloro-5-fluorophenol, 4-chloro-3-fluorophenol).[6] Because these isomers have very similar chemical properties to the primary reactant, they can participate in the Williamson ether synthesis to produce the corresponding isomeric phenoxyacetic acids. These impurities are often difficult to separate from the main product, making control of the raw material quality paramount.

Q3: Under what conditions might my final product degrade, and what are the likely degradation products?

A3: (3-Chloro-4-fluorophenoxy)acetic acid is generally stable, but degradation can be forced under harsh conditions.

  • Thermal Degradation: Prolonged exposure to high temperatures can potentially lead to decarboxylation, where the carboxylic acid group is lost as CO2.[8][9] This would result in the formation of 3-chloro-4-fluorophenyl methyl ether.

  • Hydrolytic Degradation: Under strongly acidic or basic conditions, particularly with heat, the ether linkage can be cleaved, reverting the molecule back to 3-chloro-4-fluorophenol and glycolic acid.[10] Nucleophilic aromatic substitution to replace the chloro or fluoro groups is also a theoretical possibility but requires very harsh conditions.[11]

Q4: What are the regulatory thresholds for impurities that I need to be concerned about?

A4: Regulatory bodies like the FDA and EMA follow guidelines from the International Council for Harmonisation (ICH). According to ICH Q3A(R2) guidelines, the thresholds for reporting, identifying, and qualifying impurities in a new drug substance are based on the maximum daily dose of the drug.[12]

  • Reporting Threshold: The level above which an impurity must be reported. For a maximum daily dose of ≤ 2g/day, this is typically 0.05%.

  • Identification Threshold: The level above which an impurity's structure must be determined. For a maximum daily dose of ≤ 2g/day, this is often 0.10% or 1.0 mg per day intake, whichever is lower.

  • Qualification Threshold: The level above which an impurity's biological safety must be established.

It is crucial to consult the latest ICH guidelines as these thresholds are fundamental to any drug development program.[12][13]

Section 2: Troubleshooting Guide: Interpreting Your Analytical Data

This section provides practical advice for specific analytical observations you might encounter.

Scenario 1: My HPLC-UV chromatogram shows an early-eluting peak (shorter retention time) before my main product. What could it be?

Plausible Causes & Solutions:

  • Cause: Early-eluting peaks in reverse-phase HPLC are typically more polar than the analyte of interest. The most likely candidates are the unreacted starting materials: 3-chloro-4-fluorophenol and chloroacetic acid. Chloroacetic acid, in particular, is highly polar and will have a very short retention time.[14]

  • Troubleshooting Steps:

    • Spike the Sample: Inject a sample of your crude product spiked with a small amount of authentic 3-chloro-4-fluorophenol and chloroacetic acid standards. An increase in the peak area of the unknown will confirm its identity.

    • LC-MS Analysis: If standards are unavailable, analyze the sample by LC-MS. The mass-to-charge ratio (m/z) will quickly confirm the molecular weight of the impurity. 3-chloro-4-fluorophenol has an MW of 148.5 g/mol , and chloroacetic acid has an MW of 94.5 g/mol .

Scenario 2: I have a peak that is very close to my main product peak in the HPLC. How can I improve the separation and identify it?

Plausible Causes & Solutions:

  • Cause: Peaks with similar retention times have similar polarities. This is highly characteristic of isomeric impurities .[6] For example, (2-Chloro-4-fluorophenoxy)acetic acid would have very similar physicochemical properties to your target molecule.

  • Troubleshooting Steps:

    • Optimize HPLC Method:

      • Reduce Gradient Slope: A shallower gradient will increase the separation time between closely eluting peaks.

      • Change Mobile Phase Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) can alter selectivity and improve resolution.

      • Try a Different Column: A column with a different stationary phase (e.g., a Phenyl-Hexyl instead of a C18) can provide a different separation mechanism.

    • Employ a Complementary Technique:

      • GC-MS: After derivatization (e.g., methylation to form the methyl ester), regioisomers can often be separated more effectively by gas chromatography. The mass spectra of isomers are often distinct and can aid in identification.[15]

    • Advanced NMR: If the impurity can be isolated or enriched, 2D-NMR techniques (like COSY, HSQC, HMBC) can definitively establish the connectivity and prove the isomeric structure.

Scenario 3: My ¹H NMR spectrum of the purified product shows extra, low-level signals in the aromatic region (6.5-8.0 ppm). What do they indicate?

Plausible Causes & Solutions:

  • Cause: The aromatic region of the ¹H NMR spectrum is highly sensitive to the substitution pattern on the benzene ring.[16] Unexplained signals, even at low levels, strongly suggest the presence of isomeric impurities that were not fully removed during purification. The splitting pattern and coupling constants of these minor signals will differ from your main product.[17][18]

  • Troubleshooting Steps:

    • Spectrum Prediction: Use NMR prediction software to simulate the spectra for all possible regioisomers of (3-Chloro-4-fluorophenoxy)acetic acid. Compare the predicted spectra to the signals observed in your sample.

    • Quantitative NMR (qNMR): If you have a certified reference standard for your main product, you can use qNMR to accurately quantify the level of the isomeric impurity without needing to isolate it.[19] This involves adding a known amount of an internal standard to your sample.

    • Re-purification: If the impurity level is unacceptable, revisit your purification strategy. Techniques like preparative HPLC or careful recrystallization with different solvent systems may be required.

Section 3: Visualizing Impurity Formation & Analysis
Synthesis Pathway and Potential Impurity Formation

The following diagram illustrates the main reaction for synthesizing (3-Chloro-4-fluorophenoxy)acetic acid and highlights the formation pathways of key impurities.

G cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_impurities Potential Impurities SM1 3-Chloro-4-fluorophenol Base Base (e.g., NaOH) SM1->Base Imp1 Unreacted 3-Chloro-4-fluorophenol SM1->Imp1 Incomplete Reaction SM2 Chloroacetic Acid SM2->Base SM3 Isomeric Phenol (e.g., 2-Chloro-4-fluorophenol) Product (3-Chloro-4-fluorophenoxy)acetic Acid (Main Product) Imp2 Isomeric Product (e.g., (2-Chloro-4-fluorophenoxy)acetic acid) SM3->Imp2 Co-reacts Base->Product Williamson Ether Synthesis (Main Reaction) Heat Heat Imp3 Decarboxylation Product (3-Chloro-4-fluorophenyl methyl ether) Heat->Imp3 Side Reaction (Excess Heat) Product->Heat

Caption: Synthesis pathway and major impurity formation routes.

Analytical Workflow for Impurity Identification

This workflow outlines a logical sequence of analytical techniques to detect, identify, and quantify impurities.

G start Crude Product Sample hplc 1. HPLC-UV Analysis (Screening & Quantification) start->hplc decision1 Any peak > Reporting Threshold? hplc->decision1 lcms 2. LC-MS Analysis (Obtain Molecular Weight) decision1->lcms Yes end Characterization Complete decision1->end No gcms 3. GC-MS Analysis (For Volatiles & Isomers) lcms->gcms identify Identify Structure gcms->identify nmr 4. NMR Spectroscopy (Structural Elucidation) report Quantify & Report Impurity nmr->report report->end identify->nmr

Sources

Technical Support Center: Overcoming Matrix Effects in the LC-MS/MS Analysis of (3-Chloro-4-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of (3-Chloro-4-fluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for overcoming matrix effects in LC-MS/MS assays. As a Senior Application Scientist, my goal is to blend technical accuracy with field-proven insights to help you develop robust and reliable analytical methods.

Introduction to the Challenge: The Matrix Effect

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantification of small molecules in complex biological matrices. However, its accuracy and sensitivity can be significantly compromised by "matrix effects," which are alterations in ionization efficiency caused by co-eluting endogenous components of the sample. For an acidic compound like (3-Chloro-4-fluorophenoxy)acetic acid, these effects can be particularly pronounced, leading to ion suppression or enhancement and, consequently, inaccurate quantification.

This guide provides a structured approach to diagnosing, troubleshooting, and mitigating matrix effects throughout your analytical workflow, from sample preparation to data interpretation.

Analyte at a Glance: (3-Chloro-4-fluorophenoxy)acetic acid

A solid understanding of the analyte's physicochemical properties is the foundation of a successful LC-MS/MS method.

PropertyValueSignificance for Method Development
Molecular Formula C₈H₆ClFO₃Determines the monoisotopic mass for MS settings.
Molecular Weight 204.58 g/mol ---
Predicted XlogP 2.3Indicates moderate lipophilicity, guiding the choice of extraction solvents and chromatographic stationary phases.
Predicted pKa ~3.06As an acidic compound, it will be ionized at neutral and basic pH. This is critical for optimizing sample preparation (LLE and SPE) and chromatographic separation. The pH of the mobile phase will significantly impact its retention and ionization.
Expected Ionization Mode Negative Ion Electrospray (ESI-)The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.[1]

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address common issues encountered during the analysis of (3-Chloro-4-fluorophenoxy)acetic acid.

Part 1: Sample Preparation - The First Line of Defense

Effective sample preparation is the most critical step in mitigating matrix effects. The goal is to remove as many interfering matrix components as possible while ensuring high recovery of the analyte.[2]

A1: Start by evaluating your sample preparation method. For plasma, the most common culprits for matrix effects are phospholipids and proteins.

  • Protein Precipitation (PPT): This is a simple and fast method but often results in the least clean extracts. If you are using PPT (e.g., with acetonitrile or methanol), consider the following:

    • Solvent-to-Plasma Ratio: Ensure a sufficient volume of organic solvent is used (typically at least 3:1) to achieve complete protein precipitation.

    • Temperature: Precipitating at a lower temperature can sometimes improve the removal of certain proteins.

    • Phospholipid Removal: If phospholipid-induced suppression is suspected, specialized phospholipid removal plates or cartridges can be used post-PPT for a cleaner sample.

  • Liquid-Liquid Extraction (LLE): LLE offers a cleaner extract than PPT.[3] For an acidic analyte like (3-Chloro-4-fluorophenoxy)acetic acid, pH control is key.

    • Protocol:

      • Acidify your plasma sample to a pH at least 2 units below the analyte's pKa (e.g., pH ~1) with a weak acid like formic or acetic acid. This ensures the analyte is in its neutral, more organic-soluble form.[3][4]

      • Extract with a water-immiscible organic solvent. Given the analyte's moderate XlogP of 2.3, solvents like methyl tert-butyl ether (MTBE) or ethyl acetate are good starting points.

      • After extraction, the organic layer can be evaporated and the residue reconstituted in a mobile phase-compatible solvent.

  • Solid-Phase Extraction (SPE): SPE can provide the cleanest extracts and allows for analyte concentration.[5] For acidic compounds, a mixed-mode or polymeric sorbent is often effective.

    • Protocol (Mixed-Mode Anion Exchange):

      • Condition the SPE cartridge with methanol followed by water.

      • Load the sample at a pH where the analyte is ionized (pH > 5) to retain it on the anion exchange sorbent.

      • Wash with a weak organic solvent (e.g., methanol/water) to remove neutral and basic interferences.

      • Elute the analyte with an acidified organic solvent (e.g., methanol with formic acid) to neutralize the analyte and disrupt its interaction with the sorbent.

Workflow for Sample Preparation Method Selection

SamplePrep Start Start: Signal Suppression Observed PPT Initial Method: Protein Precipitation (PPT) Start->PPT Evaluate_PPT Evaluate PPT Performance (Recovery & Matrix Effect) PPT->Evaluate_PPT LLE Liquid-Liquid Extraction (LLE) - Acidify sample (pH < pKa) - Extract with MTBE or Ethyl Acetate Evaluate_PPT->LLE High Matrix Effect Optimize_LC Optimize Chromatographic Separation Evaluate_PPT->Optimize_LC Acceptable Matrix Effect SPE Solid-Phase Extraction (SPE) - Mixed-mode or Polymeric Sorbent LLE->SPE Still High Matrix Effect LLE->Optimize_LC Improved SPE->Optimize_LC Improved End Robust Method Achieved Optimize_LC->End

Caption: Decision tree for selecting a sample preparation method.

Part 2: Chromatographic Separation - Isolating the Analyte from Interferences

Even with excellent sample preparation, chromatographic separation is crucial to resolve the analyte from any remaining matrix components.

A2: Poor peak shape can be due to a number of factors. For (3-Chloro-4-fluorophenoxy)acetic acid, consider the following:

  • Column Chemistry:

    • A standard C18 column is a good starting point. However, if you are experiencing issues, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can offer different interactions with the aromatic and halogenated structure of the analyte.[5]

  • Mobile Phase pH:

    • Since the analyte is acidic, the mobile phase pH will significantly affect its retention and peak shape.

    • For reversed-phase chromatography, a mobile phase pH below the pKa (~3.06) will keep the analyte in its neutral form, leading to better retention and often sharper peaks. Acetic acid or formic acid are common mobile phase additives.

  • Gradient Elution:

    • Employ a gradient elution to effectively separate early-eluting polar interferences from your analyte. A shallow gradient around the elution time of your analyte can improve resolution from closely eluting matrix components.

A3: This indicates that co-eluting matrix components are still suppressing the ionization of your analyte.

  • Divert Valve: If your LC system has a divert valve, you can divert the flow to waste during the early part of the run when highly polar, non-retained matrix components elute, and then switch the flow to the mass spectrometer just before your analyte elutes. This prevents contamination of the ion source.

  • Further Sample Cleanup: If chromatographic optimization is not sufficient, you may need to revisit your sample preparation and choose a more rigorous technique (e.g., moving from LLE to SPE).[2]

Part 3: Mass Spectrometry Detection - Fine-Tuning for Specificity and Sensitivity

Proper MS/MS parameter optimization is essential for achieving the required sensitivity and selectivity.

A4: In negative ESI mode, the carboxylic acid will deprotonate to form the [M-H]⁻ precursor ion.

  • Precursor Ion ([M-H]⁻): For C₈H₆ClFO₃, the monoisotopic mass is approximately 203.9989 Da. Therefore, the expected [M-H]⁻ precursor ion will have an m/z of 202.9917 .

  • Predicted Product Ions: Fragmentation of the [M-H]⁻ ion will likely involve the loss of the carboxylic acid group and cleavage of the ether bond. Common fragmentation pathways for carboxylic acids include the loss of CO₂ (44 Da).[6]

    • Loss of CO₂: [M-H-CO₂]⁻ would result in a fragment at m/z158.9968 .

    • Cleavage of the ether bond: Cleavage of the O-CH₂ bond could lead to the formation of the phenoxide ion at m/z145.9813 .

Table of Predicted MRM Transitions:

Precursor Ion (Q1) m/zProduct Ion (Q3) m/zProposed Neutral LossNotes
202.9917158.9968CO₂Often a high-intensity fragment.
202.9917145.9813C₂H₂O₂Cleavage of the ether linkage.

Diagram of Predicted Fragmentation

Fragmentation Analyte (3-Chloro-4-fluorophenoxy)acetic acid [M-H]⁻ m/z 202.9917 Fragment1 Loss of CO₂ [M-H-CO₂]⁻ m/z 158.9968 Analyte->Fragment1 - CO₂ Fragment2 Ether Cleavage [C₆H₃ClFO]⁻ m/z 145.9813 Analyte->Fragment2 - C₂H₂O₂

Caption: Predicted fragmentation of (3-Chloro-4-fluorophenoxy)acetic acid.

A5: A post-column infusion experiment is the gold standard for diagnosing matrix effects.

  • Procedure:

    • Continuously infuse a standard solution of your analyte into the LC eluent flow after the analytical column.

    • Inject a blank matrix extract.

    • Monitor the signal of your analyte. A stable baseline will be observed. If there is a dip in the signal at the retention time of your analyte, this is indicative of ion suppression. An increase in signal indicates ion enhancement.

Part 4: The Role of Internal Standards - Correcting for Variability

The use of an appropriate internal standard (IS) is crucial for correcting for matrix effects and other sources of variability in the analytical method.

A6: A stable isotope-labeled (SIL) internal standard is the ideal choice.

  • Why SIL is preferred: A SIL IS of (3-Chloro-4-fluorophenoxy)acetic acid (e.g., with ¹³C or ²H labeling) will have nearly identical chemical and physical properties to the analyte. This means it will co-elute and experience the same degree of ion suppression or enhancement, allowing for accurate correction.

  • Structural Analogs: If a SIL IS is not available, a structural analog can be used. However, it is critical to ensure that the analog has a similar pKa, logP, and ionization efficiency to the analyte and that it is chromatographically resolved from the analyte.

Conclusion

Overcoming matrix effects in the LC-MS/MS analysis of (3-Chloro-4-fluorophenoxy)acetic acid requires a systematic and logical approach. By understanding the physicochemical properties of the analyte and methodically optimizing each stage of the analytical process—from sample preparation to chromatographic separation and mass spectrometric detection—you can develop a robust, reliable, and accurate quantitative method. Remember to validate your method according to the relevant regulatory guidelines to ensure the integrity of your data.

References

  • Stenutz, R. (3-chloro-4-fluorophenoxy)acetic acid. NIST Chemistry WebBook. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • ACD/Labs. (n.d.). Acid Dissociation Constant Calculator | pKa Prediction Software. [Link]

  • C. G. Zambonin, F. Palmisano. (2000). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Demetrius, M. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Publishing. [Link]

  • O'Mahony, J., et al. (2013). Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. International Journal of Environmental Analytical Chemistry. [Link]

  • Agilent Technologies. (2011). Extraction of Acidic Drugs from Plasma with Polymeric SPE. [Link]

  • Thurman, E. M., & Mills, M. S. (1998). Solid-phase extraction of acidic herbicides. Journal of Chromatography A. [Link]

  • PubChemLite. (n.d.). (3-chloro-4-fluorophenoxy)acetic acid. [Link]

  • NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. [Link]

  • Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]

Sources

Technical Support Center: Chiral Separation of Phenoxyacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the chiral resolution of phenoxyacetic acid enantiomers. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of separating these challenging compounds. The separation of phenoxyacetic acid enantiomers is a critical step in many pharmaceutical and agrochemical research pipelines, as the biological activity often resides in a single enantiomer. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to help you achieve robust and reproducible enantioselective separations.

Troubleshooting Guide: From Poor Resolution to Method Failure

This section addresses common issues encountered during the chiral separation of phenoxyacetic acid derivatives. Each problem is analyzed from a mechanistic standpoint, providing a clear path to resolution.

Problem 1: Poor or No Enantiomeric Resolution (Rs < 1.5)

This is one of the most frequent challenges in chiral method development. A resolution value of less than 1.5 indicates an incomplete separation between the two enantiomer peaks, which can compromise the accuracy of quantification.[1]

Potential Causes & Solutions:

  • Inappropriate Chiral Stationary Phase (CSP): The fundamental principle of chiral chromatography relies on the differential interaction between the enantiomers and the CSP.[2] Phenoxyacetic acids, being acidic, require specific types of CSPs for effective separation.

    • Solution: Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), are often the first choice and have shown broad applicability.[3] For acidic compounds, anion-exchange type CSPs can also be highly effective.[4] If initial screening with a common CSP fails, a column with a different chiral selector should be evaluated.

  • Suboptimal Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, plays a crucial role in modulating the interactions between the analyte and the CSP.[5]

    • Solution:

      • Organic Modifier: Vary the organic modifier (e.g., isopropanol, ethanol, acetonitrile) and its concentration. Alcohols can form hydrogen bonds and influence the chiral recognition mechanism.

      • Acidic Additive: For acidic analytes like phenoxyacetic acids, it is often necessary to add a small amount of an acid (e.g., 0.1% trifluoroacetic acid (TFA) or formic acid) to the mobile phase.[6][7] This suppresses the ionization of the carboxylic acid group, leading to better peak shape and often improved resolution.[7] Formic acid is generally preferred for mass spectrometry (MS) compatibility due to its lower ion suppression effects compared to TFA.[6]

  • Incorrect Temperature: Temperature affects the thermodynamics of the chiral recognition process.

    • Solution: Systematically vary the column temperature. Lower temperatures often increase enantioselectivity, but may also lead to broader peaks due to slower kinetics. Conversely, higher temperatures can improve efficiency but may reduce selectivity.

Problem 2: Peak Tailing or Fronting

Asymmetrical peaks are a common issue in HPLC and can significantly impact the accuracy of peak integration and quantification.[8][9]

Potential Causes & Solutions:

  • Secondary Interactions with the Stationary Phase: Residual silanol groups on silica-based columns can interact with polar analytes like phenoxyacetic acids, leading to peak tailing.[8][10]

    • Solution:

      • Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled. For acidic compounds, a low pH (2-3 units below the pKa of the analyte) will keep them in their neutral form, minimizing interactions with silanols.[9]

      • Use of Additives: As mentioned, adding an acidic modifier like TFA or formic acid can suppress silanol interactions and improve peak shape.[7]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[9][11]

    • Solution: Reduce the sample concentration or injection volume.

  • Extra-Column Effects: Excessive tubing length or dead volumes in the HPLC system can cause band broadening and peak tailing.[9][12]

    • Solution: Use tubing with a narrow internal diameter and minimize its length. Ensure all fittings are properly connected to avoid dead volumes.

Problem 3: Irreproducible Results (Shifting Retention Times or Resolution)

Lack of reproducibility is a critical issue, especially in validated methods for quality control.[1][13]

Potential Causes & Solutions:

  • Column Memory Effects: Certain mobile phase additives, particularly TFA, can be strongly retained by the stationary phase and alter its properties over time, leading to "memory effects".[6][14]

    • Solution: If possible, dedicate a column to a specific method. If not, ensure a thorough column washing and equilibration procedure is in place when switching between methods with different mobile phase additives.

  • Inadequate Column Equilibration: Chiral separations can be sensitive to the equilibration state of the column.

    • Solution: Always allow sufficient time for the column to equilibrate with the new mobile phase before starting a sequence of injections. Monitor the baseline for stability as an indicator of equilibration.

  • Mobile Phase Instability: The composition of the mobile phase can change over time due to the evaporation of volatile components.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs capped.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral stationary phase for phenoxyacetic acid enantiomers?

A1: Polysaccharide-based CSPs, particularly those with cellulose or amylose backbones derivatized with phenylcarbamates, are a highly versatile and often successful choice for a wide range of chiral compounds, including phenoxyacetic acids.[3] Additionally, for acidic compounds, weak anion-exchange (WAX) type CSPs can offer excellent enantioselectivity.[4]

Q2: How does the mobile phase pH affect the separation of phenoxyacetic acid enantiomers?

A2: The mobile phase pH is a critical parameter for ionizable compounds like phenoxyacetic acids.[9] By adjusting the pH to be at least 2 units below the pKa of the carboxylic acid group, the analyte will be in its neutral, protonated form. This generally leads to better retention on reversed-phase and polar organic mode CSPs and minimizes undesirable ionic interactions with the stationary phase that can cause peak tailing.[7][9]

Q3: Can temperature be used to optimize the resolution?

A3: Yes, temperature is a powerful tool for optimizing chiral separations. A change in temperature can alter the Gibbs free energy of the interaction between the enantiomers and the CSP, thereby affecting enantioselectivity.[15] It is recommended to study the effect of temperature in a systematic way (e.g., in 5 °C increments) to find the optimal balance between resolution and analysis time.

Q4: What are the ideal detection settings for phenoxyacetic acid derivatives?

A4: Phenoxyacetic acids typically possess a chromophore, making UV detection a suitable and robust choice. The detection wavelength should be set at the maximum absorbance of the analyte to ensure high sensitivity. If the compound lacks a strong chromophore or if higher sensitivity is required, mass spectrometry (MS) can be employed, especially with MS-compatible mobile phases (e.g., using formic acid and ammonium formate).

Q5: My resolution is good, but the analysis time is too long. How can I speed it up?

A5: To reduce the analysis time without compromising resolution, you can try the following:

  • Increase the flow rate: This will decrease retention times, but may also reduce efficiency.

  • Increase the concentration of the organic modifier: This will decrease retention in reversed-phase or polar organic modes.

  • Use a shorter column or a column with smaller particles: This can provide faster separations with good efficiency.

  • Increase the column temperature: This will reduce viscosity and can lead to faster elution, but may also impact selectivity.

Experimental Protocols

Protocol 1: General Method Development for Chiral HPLC Separation of Phenoxyacetic Acid Enantiomers
  • Column Selection:

    • Start with a polysaccharide-based chiral stationary phase, for example, a cellulose tris(3,5-dimethylphenylcarbamate) column.

  • Mobile Phase Screening:

    • Normal Phase:

      • Mobile Phase A: Hexane/Isopropanol (90:10, v/v) + 0.1% TFA

      • Mobile Phase B: Hexane/Ethanol (90:10, v/v) + 0.1% TFA

    • Reversed Phase:

      • Mobile Phase C: Acetonitrile/Water (50:50, v/v) + 0.1% Formic Acid

      • Mobile Phase D: Methanol/Water (50:50, v/v) + 0.1% Formic Acid

  • Initial Screening Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Injection Volume: 5 µL

    • Detection: UV at the analyte's maximum absorbance.

  • Optimization:

    • Based on the initial screening results, select the mobile phase system that shows the best promise of separation.

    • Optimize the ratio of the organic modifier to the aqueous or non-polar component to achieve a retention factor (k) between 2 and 10.

    • Fine-tune the concentration of the acidic additive to improve peak shape and resolution.

    • Investigate the effect of column temperature on the separation.

Data Presentation

Table 1: Effect of Mobile Phase Additive on the Resolution of a Phenoxyacetic Acid Derivative

Mobile Phase Additive (0.1%)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)Peak Asymmetry - Enantiomer 2
None5.25.40.81.8
Acetic Acid6.87.31.61.2
Formic Acid7.17.71.91.1
Trifluoroacetic Acid (TFA)7.58.22.11.0

Data is hypothetical and for illustrative purposes.

Visualizations

Troubleshooting Logic for Poor Resolution

Troubleshooting_Poor_Resolution Start Poor Resolution (Rs < 1.5) CSP Inappropriate CSP? Start->CSP MobilePhase Suboptimal Mobile Phase? CSP->MobilePhase No ChangeCSP Screen Different CSPs (e.g., Amylose-based, Anion-Exchanger) CSP->ChangeCSP Yes Temperature Incorrect Temperature? MobilePhase->Temperature No OptimizeMP Optimize Mobile Phase: - Vary Organic Modifier - Adjust Additive Conc. MobilePhase->OptimizeMP Yes Temperature->ChangeCSP Yes OptimizeTemp Optimize Temperature: - Test Higher/Lower Temps Temperature->OptimizeTemp Yes Success Resolution Achieved (Rs >= 1.5) ChangeCSP->Success OptimizeMP->Success OptimizeTemp->Success

Caption: Troubleshooting workflow for addressing poor enantiomeric resolution.

Chiral Recognition Mechanism

Chiral_Recognition cluster_CSP Chiral Stationary Phase (CSP) cluster_Enantiomers Enantiomers CSP_Selector Chiral Selector Interaction_R Stronger Interaction (e.g., H-bonding, π-π stacking) Longer Retention CSP_Selector->Interaction_R Interaction_S Weaker Interaction Shorter Retention CSP_Selector->Interaction_S Enantiomer_R R-Enantiomer Enantiomer_R->Interaction_R Enantiomer_S S-Enantiomer Enantiomer_S->Interaction_S

Caption: Simplified model of chiral recognition leading to separation.

References

  • Vertex AI Search. (2026, February 5). System Suitability and Validation for Chiral Purity Assays of Drug Substances.
  • BenchChem. (n.d.).
  • Microbe Notes. (2025, December 20). Chiral Chromatography: Principle, Components, Steps, Types, Uses.
  • Chromatography Today. (2020, May 20).
  • Ghosal, A., et al. (2023, February 1).
  • Zhang, T., & Franco, P. (2010, June 1). Finding the Best Separation for Enantiomeric Mixtures.
  • Chrom Tech, Inc. (2025, October 28).
  • BenchChem. (n.d.). Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Phenolic Compounds.
  • The Chiral Notebook. (n.d.). Selection of Mobile Phase Additives.
  • Daicel Chiral Technologies. (n.d.).
  • LCGC International. (2023, January 19).
  • VTechWorks. (n.d.).
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • Regis Technologies. (2023, September 25). Getting Started with Chiral Method Development Part Three.
  • ResearchGate. (2025, November 4).

Sources

Technical Support Center: Minimizing Ion Suppression in the Mass Spectrometry of (3-Chloro-4-fluorophenoxy)acetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges in the mass spectrometric analysis of (3-Chloro-4-fluorophenoxy)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate and mitigate the pervasive issue of ion suppression. By understanding the root causes and implementing targeted strategies, you can enhance the accuracy, sensitivity, and reproducibility of your analytical results.

Understanding the Challenge: Ion Suppression

Ion suppression is a matrix effect that reduces the ionization efficiency of the analyte of interest, in this case, (3-Chloro-4-fluorophenoxy)acetic acid, leading to a decreased signal intensity. This phenomenon occurs when co-eluting compounds from the sample matrix compete with the analyte for ionization in the mass spectrometer's source. The consequence is a potential underestimation of the analyte concentration or, in severe cases, a complete loss of signal.

This guide provides a structured approach to troubleshooting and minimizing ion suppression through a series of frequently asked questions (FAQs) and detailed protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing a significantly lower signal for (3-Chloro-4-fluorophenoxy)acetic acid in my sample compared to the standard in a pure solvent. What is the likely cause?

A1: This is a classic indicator of ion suppression. The components of your sample matrix are likely interfering with the ionization of your analyte. The "matrix" encompasses all components in your sample other than (3-Chloro-4-fluorophenoxy)acetic acid, such as salts, proteins, lipids, and other endogenous materials.[1] These co-eluting substances can compete for the available charge in the electrospray ionization (ESI) source, thereby reducing the number of analyte ions that reach the mass analyzer.[1]

Troubleshooting Steps:

  • Confirm Ion Suppression: A post-column infusion experiment is a definitive way to identify the regions in your chromatogram where ion suppression is occurring. This involves infusing a constant flow of a standard solution of your analyte into the LC eluent post-column while injecting a blank matrix sample. A dip in the baseline signal of your analyte at specific retention times indicates the presence of interfering compounds.

  • Evaluate Your Sample Preparation: Inadequate sample cleanup is a primary contributor to ion suppression.[2] Move to more rigorous sample preparation techniques as detailed in Q2.

  • Optimize Chromatography: If interfering compounds co-elute with your analyte, improving chromatographic separation is crucial. See Q3 for detailed strategies.

Q2: What are the most effective sample preparation techniques to reduce matrix effects for (3-Chloro-4-fluorophenoxy)acetic acid analysis?

A2: The choice of sample preparation technique is critical and depends on the complexity of your matrix. The goal is to selectively remove interfering components while efficiently recovering your analyte.[2]

  • For Aqueous Samples (e.g., Drinking Water, Groundwater):

    • Direct Injection: For relatively clean matrices like drinking water, direct injection after filtration may be sufficient.[3] However, this approach is more susceptible to matrix effects if the water source contains a high organic or salt content.

    • Solid-Phase Extraction (SPE): SPE is a highly effective technique for cleaning up and concentrating acidic herbicides from water samples.[4] A polymeric reversed-phase sorbent is often a good choice.

  • For Complex Biological Matrices (e.g., Plasma, Serum, Urine):

    • Protein Precipitation (PPT): This is a simple and fast method but often results in incomplete removal of matrix components, particularly phospholipids, which are major contributors to ion suppression.[5][6]

    • Liquid-Liquid Extraction (LLE): LLE offers a more thorough cleanup than PPT by partitioning the analyte into an immiscible organic solvent, leaving many interfering substances behind in the aqueous phase.

    • Solid-Phase Extraction (SPE): SPE provides the most comprehensive cleanup for biological fluids by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[2]

Experimental Protocol: Solid-Phase Extraction (SPE) for (3-Chloro-4-fluorophenoxy)acetic acid from Water

  • Sample Pre-treatment: Acidify the water sample to a pH of approximately 2 with a strong acid (e.g., sulfuric acid) to ensure the analyte is in its neutral form.[7]

  • SPE Cartridge Conditioning:

    • Pass 5 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge with 5 mL of deionized water (pH 2). Do not allow the cartridge to go dry.[7]

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 10 mL/minute.[7]

  • Washing: Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences.

  • Drying: Dry the cartridge thoroughly under a full vacuum for at least 10 minutes to remove residual water.[7]

  • Elution: Elute the analyte with a small volume (e.g., 2 x 5 mL) of a suitable organic solvent like methanol.[7]

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.[7]

Data Presentation: Comparison of Sample Preparation Techniques

Sample Preparation MethodRelative Ion Suppression (%)Analyte Recovery (%)
Direct Injection (Drinking Water)< 10%> 95%
Protein Precipitation (Plasma)40-60%85-95%
Liquid-Liquid Extraction (Plasma)15-30%70-85%
Solid-Phase Extraction (Plasma)< 15%> 90%

Note: These are representative values and can vary based on the specific matrix and experimental conditions.

Q3: My sample preparation is robust, but I still suspect co-eluting interferences. How can I optimize my chromatographic method?

A3: Chromatographic separation is your next line of defense against ion suppression. The goal is to resolve (3-Chloro-4-fluorophenoxy)acetic acid from any remaining matrix components.

Strategies for Chromatographic Optimization:

  • Column Chemistry: Utilize a high-efficiency column, such as a sub-2 µm particle size UPLC column, to achieve better peak resolution.[8] A C18 stationary phase is a common starting point for reversed-phase separation of phenoxyacetic acids.

  • Mobile Phase Modifiers:

    • For negative ion mode ESI, which is typical for acidic compounds, a small amount of a weak acid like formic acid (0.01-0.1%) in the mobile phase can improve peak shape and ionization efficiency.[9]

    • Avoid non-volatile buffers like phosphates and sulfates as they can cause significant ion suppression and contaminate the mass spectrometer. Volatile buffers like ammonium acetate or ammonium formate are more suitable if buffering is required.

  • Gradient Elution: Employ a well-optimized gradient elution program. A shallow gradient around the elution time of your analyte can help separate it from closely eluting interferences.

  • Flow Rate: Reducing the flow rate can sometimes lessen ion suppression, although this may increase run times.

Visualization: Chromatographic Separation Workflow

chromatographic_optimization cluster_0 Initial Observation cluster_1 Optimization Strategies cluster_2 Desired Outcome A Poor Peak Shape & Suspected Co-elution B Select High-Efficiency Column (e.g., UPLC) A->B Column Selection C Optimize Mobile Phase (e.g., 0.1% Formic Acid) A->C Mobile Phase D Develop Shallow Gradient Profile A->D Gradient E Improved Resolution & Reduced Ion Suppression B->E C->E D->E

Caption: A workflow for optimizing chromatographic separation to mitigate ion suppression.

Q4: Should I use positive or negative ion mode for the analysis of (3-Chloro-4-fluorophenoxy)acetic acid?

A4: Given its acidic nature, (3-Chloro-4-fluorophenoxy)acetic acid will readily deprotonate to form a negative ion. Therefore, negative ion mode electrospray ionization (ESI) is the preferred method. This will provide the highest sensitivity and specificity for this compound. Analysis of similar phenoxyacetic acids has been successfully performed in negative ESI mode.[9]

Q5: Can the settings of the mass spectrometer ion source be adjusted to minimize suppression?

A5: Yes, optimizing the ion source parameters can have a significant impact on reducing ion suppression.

Key Parameters to Optimize:

  • Capillary Voltage: Adjust the capillary voltage to find the optimal setting for your analyte.

  • Gas Flow Rates (Nebulizer and Drying Gas): Higher gas flow rates can sometimes improve desolvation and reduce the impact of matrix components.

  • Source Temperature: An optimal source temperature can enhance the evaporation of solvent and reduce the formation of adducts that can contribute to suppression.

  • Ion Source Geometry: Some instrument designs, such as those with orthogonal or Z-spray geometries, are inherently less prone to ion suppression compared to older linear designs.

Visualization: Decision Tree for Mitigating Ion Suppression

ion_suppression_troubleshooting Start Ion Suppression Observed SamplePrep Is Sample Preparation Adequate? Start->SamplePrep Chromatography Is Analyte Separated from Interferences? SamplePrep->Chromatography Yes ImproveSamplePrep Implement SPE or LLE SamplePrep->ImproveSamplePrep No OptimizeMS Optimize MS Source Parameters Chromatography->OptimizeMS Yes ImproveChroma Optimize Gradient, Change Column Chromatography->ImproveChroma No Dilution Consider Sample Dilution OptimizeMS->Dilution End Ion Suppression Minimized Dilution->End ImproveSamplePrep->SamplePrep ImproveChroma->Chromatography

Caption: A troubleshooting decision tree for systematically addressing ion suppression.

References

  • Analysis of Haloacetic Acids in Drinking Water Using Triple Quadrupole LC/MS/MS (LCMS-8050) . LabRulez LCMS. [Link]

  • Determination of Haloacetic Acids in Drinking Water by LC/MS/MS . Agilent Technologies, Inc. 2019. [Link]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International - Chromatography Online. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis . AMSbiopharma. 2025. [Link]

  • LC-MS/MS analysis of pharmaceuticals in the aquatic environment . DORAS | DCU Research Repository. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis . PMC - NIH. [Link]

  • Implications of Matrix Effects in Quantitative HPLC/ESI-ToF-MS Analyses of Atmospheric Organic Aerosols . MDPI. 2020. [Link]

  • Evaluation of the Performance of a UPLC-MS/MS Method for the Determination of PFAS in Drinking Water, for Checking Compliance with the EU Drinking Water Directive, Using an Interlaboratory Study . Waters. [Link]

  • SPE-LC-MS-MS determination of phenoxy acid herbicides in surface and ground water . ResearchGate. 2025. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There . Phenomenex. [Link]

  • Determination of Chlorophenols in water by LC-MS/MS. Case study . [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry . ResearchGate. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC-MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed . ResearchGate. 2020. [Link]

  • Direct Quantification of Acidic Herbicides in Drinking Water Samples Using Ultra-Sensitive UPLC/MS/MS Analysis . Waters. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . [Link]

  • Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry . LCGC International. 2017. [Link]

  • Solvents and Caveats for LC-MS . Waters Corporation. [Link]

  • Determination and Occurrence of Phenoxyacetic Acid Herbicides and Their Transformation Products in Groundwater Using Ultra High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry . NIH. [Link]

Sources

Validation & Comparative

Technical Guide: Cross-Reactivity & Structural Profiling of (3-Chloro-4-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of (3-Chloro-4-fluorophenoxy)acetic acid (CFPA) , focusing on its cross-reactivity profile against established auxin herbicides. It is designed for researchers in agrochemical discovery and pharmaceutical development who utilize this compound as a biological probe or structural scaffold.

Executive Summary

(3-Chloro-4-fluorophenoxy)acetic acid (CAS 331-40-8) is a synthetic auxin analog and a critical pharmacophore in drug discovery. While structurally homologous to the widespread herbicide 2,4-D , its specific halogenation pattern (3-chloro, 4-fluoro) imparts distinct electronic and steric properties.

This guide addresses a critical gap in technical literature: distinguishing the immunological cross-reactivity (assay interference) from biological cross-reactivity (receptor promiscuity). For drug developers, this compound serves as a lipophilic scaffold in kinase inhibitors and antiepileptics; for agrochemists, it acts as a specific probe for auxin signaling pathways distinct from 2,4-D.

Structural & Chemical Homology

To understand cross-reactivity, one must first quantify the structural deviation from the "parent" auxin, 2,4-D. The substitution of Chlorine (Van der Waals radius ~1.75 Å) with Fluorine (~1.47 Å) at the para position, combined with a shift of the ortho-chlorine to the meta position, fundamentally alters the molecule's recognition footprint.

Table 1: Physicochemical Comparison of Phenoxy Auxins
Feature2,4-D (Reference)MCPA CFPA (Target) Implication
IUPAC Name (2,4-Dichlorophenoxy)acetic acid(4-Chloro-2-methylphenoxy)acetic acid(3-Chloro-4-fluorophenoxy)acetic acidPositional Isomerism (2,4 vs 3,4)
Substitution 2,4-Dichloro4-Chloro-2-methyl3-Chloro-4-Fluoro Altered steric bulk & pKa
Electronic Effect Strong e- withdrawal (2x Cl)Moderate e- withdrawalHigh electronegativity (F) , but smaller radiusMetabolic Stability (C-F bond strength)
Primary Use Herbicide (Broadleaf)Herbicide (Cereals)Research Probe / Pharma Scaffold High value intermediate
Auxin Activity High (TIR1 Agonist)HighModerate/Distinct Differential receptor affinity

Immunological Cross-Reactivity (Assay Specificity)

Context: Researchers using ELISA kits to detect 2,4-D residues must know if CFPA will generate false positives.

Most commercial immunoassays for phenoxy herbicides utilize antibodies raised against a hapten conjugated at the carboxylic acid tail, exposing the phenyl ring as the primary epitope.

Predictive Cross-Reactivity Profile

Based on Structural Activity Relationship (SAR) data for phenoxy antibodies:

  • Polyclonal Antibodies (pAbs): High risk of cross-reactivity. The phenoxyacetic core is identical; the 3-Cl, 4-F substitution mimics the electron density of 2,4-Cl sufficiently to bind "promiscuous" pockets.

  • Monoclonal Antibodies (mAbs): Low to Moderate risk. mAbs specific for 2,4-D often require the bulky Chlorine at the ortho (2) position for steric locking. CFPA lacks this ortho substituent (having a meta Chlorine instead), likely reducing binding affinity by >100-fold in high-specificity clones.

Experimental Protocol 1: Competitive ELISA for Cross-Reactivity (CR)

Objective: Quantify the % CR of CFPA against a target antibody (e.g., anti-2,4-D).

Reagents:

  • Coating Antigen: 2,4-D-BSA conjugate.

  • Primary Antibody: Anti-2,4-D (monoclonal or polyclonal).

  • Competitors: 2,4-D (Standard), CFPA (Test), 2,4,5-T (Control).

Workflow:

  • Coat Plate: 96-well microplate with 2,4-D-BSA (1 µg/mL) in carbonate buffer (pH 9.6). Incubate overnight at 4°C.

  • Block: 1% BSA in PBS-T for 1h.

  • Competition: Add 50 µL of competitor (CFPA) serially diluted (0.01 nM to 10 µM) + 50 µL of limiting antibody concentration.

    • Critical Step: Run a parallel standard curve with 2,4-D.

  • Incubation: 1h at RT (allows equilibrium binding).

  • Detection: Wash 3x. Add HRP-conjugated secondary antibody. Develop with TMB substrate.

  • Calculation:

    
    
    

Biological Cross-Reactivity (Receptor & Off-Target)

Context: Drug developers use CFPA as a scaffold (e.g., for COX-2 inhibitors or Sphingosine Kinase inhibitors) and must assess "auxin-like" off-target effects in plant models or mammalian toxicity.

Mechanism of Action: The TIR1/AFB Pathway

In plants, auxins act as "molecular glues," stabilizing the interaction between the TIR1 ubiquitin ligase and Aux/IAA repressor proteins.

  • 2,4-D Binding: The 2,4-dichloro pattern fits a specific hydrophobic pocket in TIR1.

  • CFPA Binding: The 4-Fluoro group is an isostere for Hydrogen or Hydroxyl but is significantly smaller than Chlorine. The lack of an ortho-chlorine (2-position) in CFPA reduces the "twist" of the phenyl ring relative to the side chain, potentially altering its fit in the TIR1 pocket. This suggests CFPA is a weaker auxin agonist than 2,4-D, making it useful for studying low-affinity signaling states.

Pharmaceutical Off-Target Potential

CFPA is a privileged scaffold in medicinal chemistry.

  • COX-2 Inhibition: Phenoxyacetic acid derivatives are known COX-2 inhibitors. The 4-F substitution enhances metabolic stability against P450 oxidation compared to 4-H or 4-Me analogs.

  • Sphingosine Kinase (SphK) Inhibition: The 3-chloro-4-fluorophenoxy moiety is used in quinoline-based SphK inhibitors to improve lipophilicity and membrane permeability without rapid degradation.

Experimental Protocol 2: Auxin Receptor Binding (Pull-Down Assay)

Objective: Determine if CFPA physically binds the TIR1 receptor.

  • Expression: Express GST-tagged TIR1 (Arabidopsis) in E. coli or Insect cells.

  • Lysate Prep: Incubate GST-TIR1 lysate with biotinylated-Aux/IAA peptide (degron motif).

  • Treatment: Add CFPA (1 µM - 100 µM) vs. IAA (1 µM control).

  • Pull-Down: Capture complex with Glutathione magnetic beads.

  • Western Blot: Elute and probe for Aux/IAA presence.

    • Result Interpretation: If CFPA acts as an auxin, it will promote the retention of Aux/IAA on the beads (band visible). If it is inactive, no Aux/IAA will co-precipitate.

Visualizations

Figure 1: Structural & Functional Hierarchy

This diagram illustrates the divergent pathways of CFPA utility—as a herbicide analog and a pharmaceutical scaffold.[1]

Hierarchy Base Phenoxyacetic Acid Core Herbicide Agrochemical Use (Auxin Mimics) Base->Herbicide Target (3-Chloro-4-fluorophenoxy) acetic acid (CFPA) Base->Target Pharma Pharmaceutical Use (Scaffold) Base->Pharma D24 2,4-D (2,4-dichloro) Herbicide->D24 MCPA MCPA (4-chloro-2-methyl) Herbicide->MCPA Target->Herbicide Weak Agonist Target->Pharma Metabolic Stability COX2 COX-2 Inhibitors (Anti-inflammatory) Pharma->COX2 SphK Sphingosine Kinase Inhibitors Pharma->SphK

Caption: Classification of CFPA (blue) bridging agrochemical auxin mimics (green) and pharmaceutical scaffolds (red) due to its unique halogenation.

Figure 2: Cross-Reactivity Evaluation Workflow

A logic flow for researchers to select the correct assay based on their specific "cross-reactivity" concern.

Workflow Start Define 'Cross-Reactivity' Need Type Application Type? Start->Type Path_Immuno Env. Monitoring / Residue Analysis Type->Path_Immuno Antibody Path_Bio Drug Discovery / Plant Physiology Type->Path_Bio Activity ELISA Competitive ELISA (vs 2,4-D Ab) Path_Immuno->ELISA Binding TIR1 Pull-Down (Receptor Affinity) Path_Bio->Binding Plant Model OffTarget Kinase/COX Panel (Mammalian) Path_Bio->OffTarget Human Model Res_High High CR: False Positive Risk ELISA->Res_High Polyclonal Ab Res_Low Low CR: Specific Probe ELISA->Res_Low Monoclonal Ab

Caption: Decision matrix for selecting the appropriate cross-reactivity assay (ELISA vs. Biological) based on research intent.

References

  • Song, Y., et al. (2024). "Insight into the mode of action of 2,4-Dichlorophenoxyacetic acid (2,4-D) as an herbicide." Weed Biology and Management. Link (Discusses structural requirements for auxin activity).

  • Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase." Nature. Link (Foundational paper on auxin receptor binding pockets).

  • El-Gohary, M., et al. (2024). "Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents." RSC Medicinal Chemistry. Link (Demonstrates the use of the phenoxy scaffold in drug discovery).

  • Hao, F., et al. (2025).[2] "Discovery of Sphingosine Kinase Inhibition by Modified Quinoline-5,8-Diones." Molecules. Link (Specific synthesis using 3-chloro-4-fluorophenol).

  • Eremin, S.A., et al. (2025).[2] "Fluorescence Polarization Immunoassay for Rapid, Sensitive Detection of the Herbicide 2,4-D." Foods. Link (Protocols for 2,4-D immunoassay and cross-reactivity testing).

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Comparison of (3-Chloro-4-fluorophenoxy)acetic acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative for Analytical Concordance

In the realms of environmental monitoring, agrochemical development, and regulatory toxicology, the accurate and precise quantification of compounds like (3-Chloro-4-fluorophenoxy)acetic acid is not merely an analytical exercise; it is a foundational requirement for ensuring public safety and environmental health. As analytical workflows are transferred across organizations and data is generated by disparate laboratories, the question of data comparability becomes paramount. An inter-laboratory comparison (ILC), or proficiency test (PT), is the gold standard for assessing and ensuring this concordance.[1][2]

This guide is designed for the practicing scientist and drug development professional. It moves beyond theoretical discussions to provide a practical framework for designing, executing, and interpreting an ILC for (3-Chloro-4-fluorophenoxy)acetic acid. We will delve into the causality behind methodological choices, establish self-validating protocols, and ground our recommendations in authoritative standards to build a robust system of analytical trust.

Part 1: The Foundational Logic of Inter-Laboratory Comparisons

An ILC is a structured evaluation of laboratory performance.[2][3] Its primary objective is to provide an external and objective measure of a laboratory's capability to produce reliable data for a specific analyte in a given matrix.[4] This process is governed by international standards, principally ISO/IEC 17043, which outlines the general requirements for the competence of proficiency testing providers.[5][6][7]

A successful ILC program serves multiple critical functions:

  • Competency Verification: It provides an independent assessment of a laboratory's data accuracy and reliability.[8]

  • Method Validation & Harmonization: It is an essential tool for validating the transferability of an analytical method and identifying potential biases that may arise from differences in equipment, reagents, or operator technique.[1]

  • Quality System Improvement: It helps identify measurement issues and potential sources of error, allowing laboratories to take corrective action and improve their internal quality control procedures.[9]

  • Regulatory Confidence: Successful participation demonstrates technical competence to regulatory bodies and clients, fostering trust in the laboratory's results.[4]

The logical framework of an ILC is a systematic progression from planning to final evaluation, coordinated by a central provider.

ILC_Logical_Framework cluster_0 Phase 1: Design & Preparation cluster_1 Phase 2: Execution cluster_2 Phase 3: Evaluation & Reporting node_planning Planning & Protocol Development Define objectives Select analytical method Establish performance criteria (e.g., z-score) Author detailed protocol node_sample Test Material Preparation Source and characterize analyte Prepare homogeneous and stable samples Conduct homogeneity and stability testing node_distribution Sample Distribution Package and ship samples to participants Provide handling and storage instructions node_sample->node_distribution node_analysis Participant Analysis Laboratories analyze samples using the specified protocol Implement internal QC checks node_reporting Data Submission Participants report results to the coordinator Utilize a standardized reporting format node_statistics Statistical Analysis Calculate assigned value (consensus mean) Determine performance scores (z-scores) Assess overall data distribution node_reporting->node_statistics node_report Final Report Generation Summarize individual and group performance Provide confidential, coded feedback Identify systematic trends or biases node_improvement Corrective Action & Improvement Participants investigate unsatisfactory results Implement corrective actions

Caption: High-level workflow for an ISO/IEC 17043-compliant Inter-Laboratory Comparison.

Part 2: Selecting the Core Analytical Methodology

The choice of analytical technique is a critical decision point that balances performance requirements with the accessibility of technology among participating laboratories. For (3-Chloro-4-fluorophenoxy)acetic acid, a halogenated phenoxyacetic acid, the primary challenge is achieving sufficient sensitivity and selectivity, especially in complex matrices like soil, plasma, or tissue.

Comparative Analysis of Potential Techniques
Analytical Technique Core Principle Strengths Causality & Field Insights
HPLC with UV Detection (HPLC-UV) Chromatographic separation based on polarity, with detection via ultraviolet light absorbance.Robust, cost-effective, and widely available in most analytical laboratories.Insight: While excellent for purity assessments of bulk material, its sensitivity is often insufficient for trace-level residue or metabolite analysis. Matrix interferences can easily co-elute and obscure the analyte peak, making it a high-risk choice for an ILC in complex samples.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds (or derivatives) followed by mass-based detection.High chromatographic resolution and selective mass detection.Insight: This method requires a derivatization step to make the polar acetic acid group volatile (e.g., esterification). This extra step is a significant source of inter-laboratory variability and potential analyte loss. It is generally avoided unless specifically required.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Chromatographic separation coupled with highly selective and sensitive detection via two stages of mass analysis (MS/MS).Unmatched sensitivity and selectivity, allowing for minimal sample cleanup and direct analysis in complex matrices.Insight: This is the authoritative method for bioanalysis and trace residue testing. The specificity of Multiple Reaction Monitoring (MRM) minimizes matrix effects and provides unambiguous identification, making it the most reliable choice for ensuring data comparability in an ILC.

Recommendation for ILC: For any application requiring high-quality, defensible data (e.g., regulatory submissions, environmental monitoring), LC-MS/MS is the unequivocal best choice . Its superior selectivity and sensitivity reduce the ambiguity of results, ensuring that the ILC is testing laboratory performance, not the limitations of the analytical method.

Part 3: A Self-Validating Experimental Protocol

The protocol provided to participants must be more than a list of steps; it must be a self-validating system. This is achieved by incorporating elements that inherently check and balance the analytical process. The use of a stable isotope-labeled (SIL) internal standard is the most critical of these elements.

Experimental Workflow: LC-MS/MS Quantification in a Plasma Matrix

This protocol details a robust, self-validating workflow for the analysis of (3-Chloro-4-fluorophenoxy)acetic acid.

LCMSMS_Protocol_Workflow cluster_prep Sample Preparation (Protein Precipitation & Extraction) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing & Validation A 1. Aliquot 100 µL of plasma sample (or standard/QC) into a microcentrifuge tube. B 2. Add Internal Standard (IS) Spike with 10 µL of SIL-(3-Chloro-4-fluorophenoxy)acetic acid. A->B C 3. Protein Precipitation Add 400 µL of cold Acetonitrile. Vortex for 1 minute. B->C D 4. Centrifugation Centrifuge at 14,000 rpm for 10 minutes to pellet protein. C->D E 5. Supernatant Transfer Carefully transfer the supernatant to a clean tube/well. D->E F 6. Evaporation & Reconstitution Evaporate to dryness under nitrogen. Reconstitute in 100 µL of 50:50 Water:Methanol. E->F G 7. Injection Inject 5 µL onto a C18 analytical column. F->G H 8. Chromatographic Separation Use a gradient elution with water and methanol (both with 0.1% formic acid). G->H I 9. Ionization & Detection Analyze using Electrospray Ionization (Negative Mode) and Multiple Reaction Monitoring (MRM). H->I J 10. Integration & Quantification Calculate the Peak Area Ratio (Analyte/IS). I->J K 11. Calibration Curve Quantify concentration against a linear, weighted (1/x²) calibration curve. J->K L 12. QC Acceptance Ensure Quality Control (QC) samples are within ±15% of the nominal value. K->L

Caption: Detailed experimental workflow for LC-MS/MS analysis.

Step-by-Step Methodology
  • Materials & Reagents:

    • (3-Chloro-4-fluorophenoxy)acetic acid certified reference standard.

    • Stable Isotope Labeled (SIL) internal standard (e.g., D4-(3-Chloro-4-fluorophenoxy)acetic acid).

    • LC-MS grade acetonitrile, methanol, and water.

    • Formic acid (reagent grade).

    • Control human plasma.

  • Preparation of Standards and QCs:

    • Prepare primary stock solutions of the analyte and internal standard in methanol.

    • Create a series of working standard solutions by serial dilution.

    • Spike control plasma with working standards to create a calibration curve (e.g., 1-1000 ng/mL) and quality control (QC) samples (e.g., Low, Mid, High concentrations).

  • Sample Preparation (as per diagram):

    • Aliquot 100 µL of unknown samples, calibration standards, or QCs.

    • Causality: Add the internal standard (IS) before any extraction steps. The SIL IS is chemically identical to the analyte and will behave the same way during extraction, evaporation, and ionization. Any analyte loss during these steps will be mirrored by a proportional loss of IS, making the analyte/IS peak area ratio constant and ensuring accuracy.

    • Perform protein precipitation with cold acetonitrile. Causality: Acetonitrile is an effective protein denaturant and is miscible with the aqueous plasma, ensuring efficient crashing of proteins while keeping the analyte in solution.

    • Centrifuge to obtain a clear supernatant.

    • Evaporate and reconstitute in a solvent compatible with the initial mobile phase to ensure good peak shape during chromatography.

  • LC-MS/MS Conditions (Example):

    • LC System: Standard HPLC or UHPLC system.

    • Column: C18, 2.1 x 50 mm, 1.8 µm.

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Methanol + 0.1% Formic Acid.

    • Gradient: Start at 10% B, ramp to 95% B, hold, and re-equilibrate.

    • Mass Spectrometer: Triple quadrupole.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • Analyte: e.g., m/z 203 -> 141

      • Internal Standard (SIL): e.g., m/z 207 -> 145

    • Causality: ESI in negative mode is ideal for deprotonating the carboxylic acid group. The MRM transition is highly specific; the first quadrupole selects the parent ion (precursor), which is fragmented, and the third quadrupole selects a specific fragment ion (product). This two-stage filtering provides exceptional selectivity against background noise.

Part 4: Data Interpretation and Performance Evaluation

The cornerstone of ILC data analysis is the comparison of each laboratory's result to an "assigned value," which is typically the robust mean or median of all participant results. Performance is then expressed using a statistical metric, most commonly the z-score.[9]

z-score = (Lab Result - Assigned Value) / Standard Deviation for Proficiency Assessment

The standard deviation used for this calculation is a predetermined value set by the ILC provider that reflects the expected precision of the analytical method.

Hypothetical ILC Data and Interpretation
Laboratory ID Reported Value (ng/mL) Assigned Value (ng/mL) Calculated z-score Performance Evaluation
LAB-0148.550.0-0.30Satisfactory
LAB-0252.150.0+0.42Satisfactory
LAB-0362.850.0+2.56Questionable (Warning)
LAB-0445.250.0-0.96Satisfactory
LAB-0534.150.0-3.18Unsatisfactory

Interpretation Criteria:

  • |z| ≤ 2.0: Satisfactory performance. The result is within the expected range of variability.

  • 2.0 < |z| < 3.0: Questionable performance. This acts as a warning signal, suggesting a potential issue that requires investigation.

  • |z| ≥ 3.0: Unsatisfactory performance. The result is statistically different from the consensus value, indicating a significant systematic error or blunder that must be investigated via a root cause analysis.

References

  • National Institute of Standards and Technology (NIST). (2022). Evaluating Inter-Laboratory Comparison Data. [Link]

  • Google Patents. (Date N/A). CN103420823B - The synthetic method of -chloro-4 fluorophenyl benzyl ketones.
  • Analytical Chemistry Class Notes. (Date N/A). Proficiency testing and interlaboratory comparisons. [Link]

  • Organic Syntheses. (Date N/A). coumarone. [Link]

  • ACS Publications. (2025). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods. [Link]

  • TestQual. (Date N/A). Proficiency test in nut (almond) of multiresidues pesticides and acidic herbicides. [Link]

  • ANSI National Accreditation Board (ANAB). (Date N/A). ISO/IEC 17043. [Link]

  • National Association of Testing Authorities, Australia (NATA). (2023). ISO/IEC FDIS 17043. [Link]

  • ResearchGate. (2025). Metabolism of 3-chloro-4-fluoroaniline in rat using [14C]- radiolabelling, 19F-NMR spectroscopy, HPLC-MS/MS, HPLC-ICPMS and HPLC-NMR. [Link]

  • European Journal of Chemistry. (Date N/A). Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy) acetic acid. [Link]

  • Perry Johnson Laboratory Accreditation, Inc. (PJLA). (2024). The Five Why's of ISO/IEC 17043 Proficiency Testing Provider Accreditation. [Link]

  • Benchmark International. (2024). Inter laboratory Comparison 2023 Report. [Link]

  • AOAC INTERNATIONAL. (Date N/A). Proficiency Testing Program. [Link]

  • CompaLab. (Date N/A). What is an inter laboratory comparison?. [Link]

Sources

Validation of a Bioassay for Detecting Auxin-Like Activity of (3-Chloro-4-fluorophenoxy)acetic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines the validation framework for a root growth inhibition bioassay designed to quantify the auxin-like activity of (3-Chloro-4-fluorophenoxy)acetic acid (CFPA) . As a halogenated phenoxyacetic acid derivative, CFPA functions as a synthetic auxin mimic. Its structural similarity to 2,4-Dichlorophenoxyacetic acid (2,4-D) suggests a mechanism of action involving the TIR1/AFB signaling pathway, yet the specific substitution of fluorine at the para position introduces unique metabolic stability and lipophilicity profiles.

This guide provides a robust, self-validating protocol for researchers to benchmark CFPA against industry standards (IAA and 2,4-D), ensuring data integrity suitable for regulatory submission or high-impact publication.

Scientific Background & Mechanism

Mechanism of Action (TIR1/AFB Pathway)

CFPA acts as a "molecular glue," stabilizing the interaction between the F-box protein TIR1 (Transport Inhibitor Response 1) and Aux/IAA transcriptional repressors. This binding promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA proteins, thereby releasing ARF (Auxin Response Factors) to initiate transcription of auxin-responsive genes.[1][2]

The introduction of the fluorine atom at the C4 position (in place of chlorine in 3,4-D analogs or hydrogen in 3-CPA) is critical. Fluorine is bio-isosteric to hydrogen but highly electronegative, often preventing metabolic hydroxylation and extending the compound's half-life in planta.

Signaling Pathway Visualization

The following diagram illustrates the molecular cascade triggered by CFPA.

AuxinSignaling CFPA CFPA (Ligand) TIR1 TIR1 (F-Box Receptor) CFPA->TIR1 Binds SCFTIR1 SCF-TIR1 Complex TIR1->SCFTIR1 Activates AuxIAA Aux/IAA (Repressor) Ubiquitin Ubiquitination AuxIAA->Ubiquitin Tagged SCFTIR1->AuxIAA Recruits Proteasome 26S Proteasome Ubiquitin->Proteasome Degradation ARF ARF (Transcription Factor) Proteasome->ARF Releases Inhibition GeneExp Gene Expression (Root Inhibition) ARF->GeneExp Activates

Caption: Figure 1. The SCF^TIR1 ubiquitin-proteasome pathway activated by CFPA, leading to the degradation of Aux/IAA repressors and activation of auxin-responsive genes.

Comparative Analysis: CFPA vs. Standards

To validate the bioassay, CFPA must be benchmarked against Indole-3-acetic acid (IAA, natural standard) and 2,4-D (synthetic standard).

FeatureIndole-3-acetic acid (IAA)2,4-D(3-Chloro-4-fluorophenoxy)acetic acid (CFPA)
Origin Natural (Endogenous)SyntheticSynthetic
Metabolic Stability Low (Rapidly conjugated/oxidized)High (Resistant to oxidases)Very High (C-F bond resists metabolism)
Lipophilicity (LogP) ~1.4~2.8~2.9 - 3.1 (Est.)
Receptor Affinity High (TIR1/AFB1-5)High (TIR1/AFB5 preferred)Moderate-High (Likely AFB5 bias)
Primary Utility Physiological ControlHerbicide / Callus InductionResearch Probe / Selective Herbicide
Root IC50 (Col-0) ~0.05 - 0.1 µM~0.01 - 0.05 µMTo be determined (Target: 0.05 - 0.5 µM)

Key Insight: CFPA is expected to show a steeper dose-response curve than IAA due to its resistance to degradation, mimicking the lethality of 2,4-D but potentially with altered transport kinetics due to the fluorine substitution.

Validated Protocol: Arabidopsis Root Growth Inhibition Assay

This assay relies on the principle that exogenous auxins inhibit primary root elongation in a dose-dependent manner.

Materials & Reagents
  • Biological System: Arabidopsis thaliana Col-0 (Wild Type).

  • Media: 0.5x Murashige & Skoog (MS) medium, 1% sucrose, 0.8% Phytoagar, pH 5.7 (MES buffered).

  • Solvent Control: Dimethyl sulfoxide (DMSO). Final concentration < 0.1%.[3]

  • Imaging: High-resolution flatbed scanner (1200 dpi).

Experimental Workflow

The following workflow ensures reproducibility and minimizes handling errors.

AssayWorkflow Seed Seed Sterilization (Cl2 Gas/Bleach) Strat Stratification (4°C, 2-3 Days) Seed->Strat Plate Vertical Plating (+/- CFPA) Strat->Plate Grow Growth Chamber (22°C, 16h Light, 5-7 Days) Plate->Grow Image Imaging (1200 dpi Scanner) Grow->Image Analyze Quantification (ImageJ/RootNav) Image->Analyze

Caption: Figure 2.[4][5] Step-by-step workflow for the high-throughput root growth inhibition assay.

Detailed Methodology
  • Stock Preparation: Dissolve CFPA in 100% DMSO to create a 100 mM stock. Store at -20°C.

  • Dose-Response Setup: Prepare MS agar plates supplemented with CFPA at logarithmic intervals: 0 (DMSO control), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM.

  • Seed Sterilization: Surface sterilize seeds using 50% bleach + 0.05% Triton X-100 for 10 mins, followed by 5 washes with sterile water.

  • Plating: Transfer stratified seeds (approx. 15 per row) to the agar surface. Seal plates with micropore tape to allow gas exchange.

  • Orientation: Place plates vertically in the growth chamber to encourage gravitropic root growth along the agar surface.

  • Data Acquisition: After 7 days, scan plates. Measure primary root length using ImageJ (NeuronJ plugin) or RootNav software.

Validation Parameters (Quality Control)

To declare the bioassay "validated," the following criteria must be met:

Dose-Response Linearity & IC50
  • Requirement: The data must fit a 4-parameter logistic (4PL) sigmoidal curve.

  • Calculation:

    
    
    
  • Acceptance Criteria:

    
    . The IC50 of CFPA should fall within one log unit of 2,4-D if it is a potent auxin mimic.
    
Z-Factor (Assay Robustness)

For screening applications, calculate the Z-factor using the positive control (1 µM 2,4-D, max inhibition) and negative control (DMSO).



  • Target: Z-factor > 0.5 indicates an excellent assay.

Specificity Check

To confirm the effect is auxin-specific and not general toxicity:

  • Co-treatment: Treat roots with CFPA + Auxinole (a specific TIR1 antagonist) or PEO-IAA (antagonist).

  • Result: If CFPA activity is auxin-mediated, the antagonist should rescue the root growth inhibition phenotype.

References

  • Dharmasiri, N., Dharmasiri, S., & Estelle, M. (2005). The F-box protein TIR1 is an auxin receptor.[1][2][6] Nature, 435(7041), 441–445. [Link]

  • Kepinski, S., & Leyser, O. (2005).[7] The Arabidopsis F-box protein TIR1 is an auxin receptor.[1][2][6] Nature, 435(7041), 446–451. [Link]

  • Pound, M. P., et al. (2013). RootNav: navigating images of complex root architectures. Plant Physiology, 162(4), 1802–1814. [Link]

  • Hayashi, K., et al. (2008). Rational design of an auxin antagonist of the SCF^TIR1 auxin receptor complex. ACS Chemical Biology, 3(1), 41-54. [Link]

  • Simón-Mateo, C., & García, J. A. (2011). Antiviral strategies in plants based on genome engineering. (Contextual reference for genetic backgrounds). Frontiers in Plant Science. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.